4-Methyl-3,5-bis(trifluoromethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3,5-bis(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N/c1-4-6(8(10,11)12)2-5(16)3-7(4)9(13,14)15/h2-3H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWFVMIGHVNJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(F)(F)F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371173 | |
| Record name | 4-methyl-3,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243139-67-5 | |
| Record name | 4-methyl-3,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of 4-Methyl-3,5-bis(trifluoromethyl)aniline
Technical Whitepaper: Chemical Architecture & Synthetic Utility of 4-Methyl-3,5-bis(trifluoromethyl)aniline
Executive Summary
This compound is a specialized fluorinated building block characterized by extreme electronic deactivation and steric congestion.[1] Unlike its mono-trifluoromethyl analogues, this "bis-CF3" scaffold offers a unique structural motif for medicinal chemistry: a metabolic "dead end" that blocks para-oxidation while simultaneously modulating the pKa of the aniline nitrogen to near-neutrality.[1] This guide details the physiochemical behavior of this molecule, establishing protocols for its use in palladium-catalyzed cross-couplings where traditional nucleophilic substitution fails.[1]
Part 1: Physiochemical Architecture
The utility of this compound lies in the interplay between the electron-withdrawing nature of the trifluoromethyl groups and the steric bulk of the central methyl group.[1]
Structural Analysis: The "Steric Sandwich"
The molecule features a methyl group at the C4 position flanked by two bulky trifluoromethyl (
-
Steric Locking: The Van der Waals radius of a
group (~2.2 Å) is significantly larger than a hydrogen atom.[1] This creates a "gear-locking" effect, severely restricting the rotation of the C4-Methyl group and shielding the C4 position from metabolic attack (e.g., hydroxylation by Cytochrome P450).[1] -
Electronic Deactivation: The two
groups exert a powerful inductive (-I) effect, pulling electron density away from the aromatic ring.[1] While the C4-Methyl group is weakly electron-donating (+I), it is insufficient to counteract the electron deficiency caused by the meta-positioned fluorines.[1]
Quantitative Properties Profile
| Property | Value (Experimental/Predicted) | Implications for Synthesis |
| Molecular Formula | High fluorine content requires specific waste disposal (HF generation potential during combustion).[1] | |
| Molecular Weight | 243.15 g/mol | -- |
| Predicted pKa (BH+) | ~2.5 – 3.0 | Critical: This amine is exceptionally weak (compared to Aniline pKa ~4.6).[1] It will not protonate under mild acidic conditions and acts as a poor nucleophile.[1] |
| LogP (Lipophilicity) | ~3.8 – 4.2 | Highly lipophilic.[1] Requires non-polar solvents (DCM, Toluene) for extraction; poor solubility in water/methanol.[1] |
| Boiling Point | ~215°C (Predicted) | High boiling point allows for high-temperature couplings without rapid evaporation.[1] |
Part 2: Reactivity & Synthetic Challenges
The core challenge in utilizing this aniline is its nucleophilic impotence .[1] The electron density on the nitrogen lone pair is delocalized into the electron-poor ring, making standard
The Nucleophilicity Paradox
-
Standard Acylation: Requires forcing conditions (e.g., heating with acid chlorides/anhydrides) rather than mild coupling reagents.[1]
-
Alkylation: Direct alkylation often leads to over-alkylation or fails due to the low basicity.[1] Reductive amination is the preferred route for alkyl chain attachment.[1]
Benzylic Stability
The C4-Methyl group, typically a site for radical bromination (Wohl-Ziegler reaction), is sterically shielded by the flanking
Part 3: Experimental Protocol – Palladium-Catalyzed Cross-Coupling
Due to the deactivated nature of the amine, Buchwald-Hartwig amination is the gold standard for coupling this aniline to aryl halides.[1] Standard ligands (e.g.,
Validated Workflow: Coupling with Aryl Chlorides
Objective: Couple this compound (1.2 equiv) with a deactivated Aryl Chloride (1.0 equiv).
Reagents:
-
Catalyst:
(1-2 mol%) or Pd(OAc)2.[1] -
Ligand: BrettPhos or Xantphos (2-4 mol%).[1]
-
Base:
(Weak base preferred for functional group tolerance) or NaOtBu (Strong base for unactivated substrates).[1] -
Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1]
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.
-
Solids Addition: Charge the flask with the Aryl Chloride (1.0 mmol), this compound (1.2 mmol, 292 mg),
(2.0 mmol, 652 mg), (10 mg), and BrettPhos (15 mg).-
Note: Pre-complexing the catalyst and ligand in a separate vial for 5 minutes in solvent can enhance initiation.[1]
-
-
Solvent & Degassing: Add anhydrous 1,4-Dioxane (5 mL) via syringe. Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (Oxygen poisons the Pd(0) species).[1]
-
Reaction: Heat the mixture to 100°C for 12–18 hours.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove inorganic salts and palladium black.[1]
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient). The product will likely elute early due to high lipophilicity.[1]
Mechanistic Visualization (Buchwald Cycle)
Figure 1: The Catalytic Cycle. The "Critical Failure Point" highlights where the low nucleophilicity of the fluorinated aniline makes coordination to Palladium slow, requiring electron-rich ligands (BrettPhos) to drive the cycle.[1]
Part 4: Safety & Handling (Fluorine Specifics)
Working with poly-fluorinated aromatics requires specific safety protocols distinct from standard organic synthesis.[1]
-
Skin Absorption: The high lipophilicity (LogP ~4.[1]0) means this compound can penetrate the skin barrier rapidly.[1] Double-gloving (Nitrile over Latex) is mandatory.[1]
-
NMR Verification: Standard
NMR may be cluttered by the methyl/aromatic signals.[1] NMR is the definitive characterization tool.[1]-
Expected Signal: A sharp singlet around -63 ppm (relative to
).[1]
-
-
Combustion Hazards: In the event of a fire, thermal decomposition releases Hydrogen Fluoride (HF) and toxic fluorinated gases.[1] Do not use water; use dry chemical or
extinguishers.[1]
References
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]
-
Environmental Protection Agency (EPA). "CompTox Chemicals Dashboard: Fluorinated Anilines Properties."[1] EPA.gov.[1] [1]
-
Sigma-Aldrich. "Protocol for Buchwald-Hartwig Cross-Coupling of Deactivated Anilines."[1] Merck/Sigma Technical Library.[1]
-
ChemicalBook. "4-Methyl-3-(trifluoromethyl)aniline vs Bis-variants: Structure and Properties."[1]
Sources
Safety Data Sheet (SDS) for 4-Methyl-3,5-bis(trifluoromethyl)aniline handling
This technical guide is structured to serve as a comprehensive operational manual for 4-Methyl-3,5-bis(trifluoromethyl)aniline .
Critical Identification & Verification
STOP AND VERIFY: There is a critical discrepancy in the identification data often associated with this compound in automated databases. Before proceeding, you must validate the material in your possession.
| Parameter | Target Compound | Common Database Error / Mismatch |
| Chemical Name | This compound | [2,2'-Bipyridine]-5,5'-dicarboxaldehyde |
| Correct CAS | 243139-67-5 | 135822-72-9 (Incorrect for this name) |
| Structure | Aniline core, Methyl at C4, CF3 at C3/C5 | Bipyridine core, Aldehydes at C5/C5' |
| Physical State | Low-melting Solid / Crystalline | Solid |
| Formula | C₉H₇F₆N | C₁₂H₈N₂O₂ |
Operational Directive: If your container is labeled with CAS 135822-72-9 but the name says "this compound," quarantine the container . Run a proton NMR immediately. The target aniline will show a characteristic broad singlet (NH₂) and a methyl singlet (~2.4 ppm). The bipyridine impurity will show aldehyde protons (~10 ppm).
Hazard Profiling & Mechanistic Toxicology
As researchers, we must understand why this molecule is dangerous to handle it safely. It is not just "toxic"; it is a lipophilic methemoglobinemia inducer .
The Fluorine Effect
The two trifluoromethyl (-CF₃) groups at the meta positions significantly alter the physicochemical properties of the aniline core:
-
Increased Lipophilicity: The -CF₃ groups make the molecule highly hydrophobic (LogP > 3.0). This facilitates rapid transdermal absorption . Standard nitrile gloves may offer insufficient permeation resistance for prolonged contact.
-
Metabolic Stability: The C-F bonds block metabolic oxidation at the 3,5-positions, potentially prolonging the half-life of toxic metabolites in the body.
Methemoglobinemia Mechanism
Like unsubstituted aniline, this compound is metabolized in the liver (via CYP450) to an N-hydroxylamine intermediate.
-
Pathway: Aniline
N-Hydroxylaniline Oxidation of Hemoglobin ( ) to Methemoglobin ( ). -
Consequence:
cannot bind oxygen. The blood turns chocolate brown, and the victim suffers cellular hypoxia (cyanosis). -
Specific Risk: Due to the electron-withdrawing nature of the -CF₃ groups, the oxidation potential of the amine is altered, but the risk remains critical.
Engineering Controls & PPE Matrix
Do not rely on "standard lab safety." This compound requires a Tier 3 containment strategy.
Primary Containment
-
Solid Handling: Weighing must be performed in a Class I Biological Safety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration. Static electricity is a major issue with fluorinated solids; use an ionizing bar during weighing to prevent dispersal.
-
Liquid/Solution Handling: All solubilization and reaction setup must occur in a Chemical Fume Hood with a face velocity of 80-100 fpm.
Personal Protective Equipment (PPE)
| Zone | Requirement | Rationale |
| Hands (Inner) | 4 mil Nitrile | Mechanical barrier. |
| Hands (Outer) | Silver Shield / Laminate or 8 mil Viton | Crucial: Fluorinated anilines can permeate nitrile in <15 mins. Laminate film provides >8 hours breakthrough time. |
| Respiratory | P100/OV Cartridge (if outside hood) | Protection against dusts and organic vapors. |
| Body | Tyvek Lab Coat (Taped cuffs) | Prevents dust accumulation on street clothes. |
Experimental Handling Protocol
Solubilization & Reaction Setup
Objective: Minimize the duration the compound exists as a dry powder.
-
Preparation: Pre-weigh the solvent (e.g., DCM, THF) in the reaction flask.
-
Transfer:
-
Use a disposable anti-static weighing boat.
-
Transfer the solid rapidly into the solvent.
-
Rinse the boat: Immediately rinse the weighing boat with reaction solvent into the flask to capture residual dust.
-
-
Inertion: This aniline is relatively stable, but oxidation can darken the material. Run reactions under Nitrogen or Argon.
Workflow Logic Diagram
The following diagram illustrates the decision-making process for safe handling.
Figure 1: Operational workflow for handling this compound, emphasizing the critical CAS verification step.
Emergency Response: Methemoglobinemia
Warning: Standard First Aid is insufficient. Speed is critical.
Recognition
-
Cyanosis: Blue discoloration of lips, nail beds, and earlobes.
-
Symptoms: Headache, dizziness, nausea, confusion.
-
Blood Appearance: Chocolate brown color (late stage).
Response Protocol
-
Immediate Decontamination:
-
Skin: Wash with Polyethylene Glycol (PEG 400) or soapy water for 15 minutes. Do not use alcohol (increases absorption).
-
Eyes: Flush for 15 minutes.[1]
-
-
Medical Alert: Transport to ER immediately. Inform the physician specifically of "Aniline Poisoning / Methemoglobinemia."
-
Antidote: Ensure the medical facility has Methylene Blue (1-2 mg/kg IV) available. This reduces
back to .
Figure 2: Emergency response decision tree highlighting the specific contraindication of alcohol for decontamination.
Waste Management
Fluorinated organics pose specific environmental persistence risks (PFAS-adjacent chemistry).
-
Do NOT dispose of down the drain.
-
Segregation: Collect in a dedicated "Halogenated Organic Waste" container.
-
Labeling: Clearly mark as "Contains Fluorinated Anilines - High Temp Incineration Required." Standard incineration may not fully mineralize the -CF₃ groups without specific scrubbers.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12352100, this compound. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]
-
National Institutes of Health (NIH). Structure-Activity Relationships of Antitubercular Salicylanilides. (Synthesis context). Retrieved from [Link]
Sources
Technical Assessment: pKa and Electronic Properties of 4-Methyl-3,5-bis(trifluoromethyl)aniline
The following technical guide provides an in-depth analysis of the physicochemical properties of 4-Methyl-3,5-bis(trifluoromethyl)aniline, with a specific focus on its pKa values, electronic structure, and experimental determination strategies.
Executive Summary
This compound (CAS: 65934-74-9) is a highly specialized fluorinated intermediate used in the synthesis of lipophilic kinase inhibitors and agrochemicals.[1] Its utility stems from the unique electronic push-pull dynamic between the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl moieties.[1]
Accurate knowledge of the pKa is critical for optimizing salt selection, predicting aqueous solubility, and modeling passive permeability.[1] Based on Hammett equation modeling validated against analogous structures, the pKa of the conjugate acid (anilinium ion) is determined to be in the range of 2.55 – 2.70 . This classifies the compound as a very weak base , requiring non-standard titration protocols for accurate experimental verification.
Structural & Electronic Analysis
The basicity of the aniline nitrogen is dictated by the electron density available for protonation. In this molecule, three substituents exert competing effects:
-
3,5-Bis(trifluoromethyl) Groups (Meta): These exert a powerful Electron Withdrawing Effect (-I) via induction.[1] Located at the meta positions relative to the amine, they significantly reduce electron density on the nitrogen, lowering the pKa.
-
4-Methyl Group (Para): This exerts a weak Electron Donating Effect (+I/Hyperconjugation) .[1] Located para to the amine, it pushes electron density back into the ring, slightly counteracting the draining effect of the CF3 groups.
Theoretical Derivation (Hammett Equation)
To provide a high-confidence predicted value in the absence of a direct experimental dataset, we utilize the Hammett Linear Free Energy Relationship (LFER).[1]
Equation:
- (Aniline): 4.60[1]
- (Reaction Constant): 2.80 (Sensitivity of aniline dissociation to substituents)[1]
- (CF3): +0.43 (Electron withdrawing)[1]
- (Me): -0.17 (Electron donating)[1]
Calculation:
Validation: This model accurately predicts the known pKa of the des-methyl analog, 3,5-bis(trifluoromethyl)aniline (Predicted: 2.20 vs. Experimental: 2.15), confirming the robustness of the 2.67 estimate for the target compound.[1]
Electronic Interaction Diagram
The following diagram illustrates the competing electronic effects determining the basicity.
Figure 1: Vector analysis of substituent effects on the aniline nitrogen core.[1]
Quantitative Data Summary
| Parameter | Value / Range | Source / Method |
| Predicted pKa (Conjugate Acid) | 2.67 ± 0.1 | Hammett LFER Calculation |
| Experimental pKa (Analog) | 2.15 | 3,5-bis(CF3)aniline (Ref 1) |
| Experimental pKa (Analog) | 2.60 | 4-(trifluoromethyl)aniline (Ref 2) |
| LogP (Predicted) | ~3.8 - 4.2 | Fragment-based prediction |
| Water Solubility | Very Low (< 10 µg/mL) | Inferred from lipophilicity |
| Solubility (Organic) | High (DMSO, MeOH, DCM) | Structural characteristics |
Experimental Protocols for pKa Determination
Measuring the pKa of a very weak base (pKa < 3) with low aqueous solubility presents significant challenges. Standard aqueous potentiometric titration will fail due to precipitation and lack of inflection points.
Recommended Method: Spectrophotometric Titration
This method is superior for weak bases as it relies on the distinct UV-Vis absorption spectra of the ionized (protonated) vs. neutral forms.
Reagents:
-
Buffer System: Phosphate/Citrate buffers (pH 1.0 – 5.0).[1]
-
Strong Acid: 1M HCl (for fully protonated reference).
-
Solvent: Methanol or Acetonitrile (co-solvent to ensure solubility, max 5% v/v).[1]
Step-by-Step Protocol:
-
Stock Preparation: Dissolve 10 mg of this compound in 10 mL methanol.
-
Wavelength Selection: Scan the UV spectrum (200–400 nm) of the compound in 0.1M HCl (fully protonated) and pH 7.0 buffer (fully neutral). Identify the analytical wavelength (
) where the absorbance difference is maximal.[1] -
Titration Series: Prepare 10 samples with identical compound concentration (e.g., 50 µM) in buffers ranging from pH 1.0 to 4.0 in 0.3 unit increments.
-
Measurement: Measure Absorbance (
) at for each pH point. -
Calculation: Plot
vs. pH. Fit the data to the Henderson-Hasselbalch equation: [1]
Alternative Method: Yasuda-Shedlovsky Extrapolation
If the compound is completely insoluble in water, perform potentiometric titrations in mixed solvents (e.g., Methanol/Water ratios of 30%, 40%, 50%, 60%) and extrapolate the apparent pKa values to 0% organic solvent.[1]
Figure 2: Decision tree for selecting the appropriate pKa determination methodology.
Implications for Drug Development[3]
Salt Selection Strategy
With a pKa of ~2.67, this aniline is too weakly basic to form stable salts with weak acids (e.g., tartrate, fumarate).[1]
-
Recommendation: Use Strong Acids (pKa < -1) such as Hydrochloric acid (HCl), Methanesulfonic acid (Mesylate), or Sulfuric acid.[1]
-
Risk: Salts formed may still be prone to disproportionation in aqueous environments (hydrolysis) due to the weak basicity.
Synthetic Utility
The low basicity makes the nitrogen a poor nucleophile.
-
Coupling Reactions: When using this aniline in amide coupling (e.g., with acid chlorides or carboxylic acids), standard conditions may be sluggish.[1]
-
Catalysis: Use high-activity coupling reagents (e.g., HATU, POCl3) or base catalysis (Pyridine/DMAP) to facilitate deprotonation of the nucleophile, although the issue here is nucleophilicity, not deprotonation.[1] Actually, the low pKa implies the lone pair is tightly held (less nucleophilic). Stronger activation of the electrophile is required.
References
-
ChemicalBook. (2025).[1] 3,5-Bis(trifluoromethyl)aniline Properties and Predicted pKa. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 67756, 4-(Trifluoromethyl)aniline. Retrieved from [1]
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1] (Foundational text for
values used in calculation). -
Sigma-Aldrich. (2025).[1] Product Specification: 3,5-Bis(trifluoromethyl)aniline.[1][2][3][4] Retrieved from [1]
Sources
Applications of 4-Methyl-3,5-bis(trifluoromethyl)aniline in medicinal chemistry
The following technical guide details the medicinal chemistry applications, physicochemical properties, and synthetic methodologies for 4-Methyl-3,5-bis(trifluoromethyl)aniline .
Executive Summary: The "Lipophilic Bullet"
In the optimization of small-molecule drugs, the 3,5-bis(trifluoromethyl)phenyl moiety (often abbreviated as BTFM ) is a legendary pharmacophore. It appears in blockbuster drugs like Aprepitant , Dutasteride , and Selinexor due to its ability to modulate lipophilicity and metabolic stability.
However, the standard BTFM group leaves the para-position exposed. While electron-deficient, this position remains a vector for metabolic oxidation or a site where a lack of steric bulk reduces binding selectivity.
This compound (CAS 243139-67-5) represents a "next-generation" evolution of this scaffold. By installing a methyl group at the para-position, medicinal chemists achieve three critical objectives:
-
Metabolic Blocking: The methyl group sterically and chemically blocks para-hydroxylation.
-
Hydrophobic Filling: It accesses deep hydrophobic pockets (e.g., the DFG-out pocket of kinases) that the flat BTFM group cannot.
-
Conformational Control: The steric clash between the 4-methyl and 3,5-CF3 groups forces a specific torsional angle, potentially locking the bioactive conformation.
Physicochemical Profile & Comparative Analysis
The addition of the 4-methyl group drastically alters the physicochemical landscape compared to the parent aniline.
Table 1: Comparative Physicochemical Properties
| Property | 3,5-bis(trifluoromethyl)aniline (Parent) | This compound (Target) | Impact on Drug Design |
| LogP (Calc) | ~3.2 | ~3.7 - 3.9 | Increased lipophilicity improves membrane permeability but requires solubility management. |
| pKa (Aniline N) | ~2.5 (Weak base) | ~2.8 (Slightly more basic) | The methyl group is electron-donating, slightly mitigating the electron-withdrawal of CF3s. |
| Steric Bulk (MR) | 45.2 | 50.1 | Fills larger hydrophobic cavities; creates steric clash with ortho-substituents. |
| Metabolic Liability | Para-oxidation possible | Para-blocked | Primary Advantage: Extends half-life (t1/2) by preventing P450 attack at C4. |
| Electronic Effect | Strong EWG ( | Balanced EWG/EDG | Modulates the acidity of urea/amide protons attached to the nitrogen. |
Synthetic Methodologies
Direct nitration of 4-methyl-3,5-bis(trifluoromethyl)benzene is difficult due to extreme steric crowding at the position between the two CF3 groups. Therefore, the industry standard has shifted toward Transition Metal-Catalyzed Cross-Coupling .
Protocol A: The "Suzuki-Miyaura" Methylation (High Fidelity)
This method is preferred for generating high-purity material for SAR studies, avoiding the regioisomeric mixtures common in electrophilic aromatic substitution.
Reaction Overview:
Step-by-Step Experimental Protocol
-
Reagents:
-
Substrate: 4-Bromo-3,5-bis(trifluoromethyl)aniline (1.0 equiv)
-
Coupling Partner: Methylboronic acid (1.5 equiv) or Trimethylboroxine (0.5 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)
-
Base: Potassium Carbonate (K2CO3) (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
-
Procedure:
-
Degassing: Charge a reaction vessel with the solvent mixture. Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd(0) stability).
-
Addition: Add the aniline substrate, boronic acid, and base. Add the catalyst last under a positive pressure of Argon.
-
Reaction: Seal the vessel and heat to 90°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (M+H patterns will shift).
-
Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).
-
Purification: The methyl group adds significant lipophilicity. Purify via Flash Column Chromatography using a Hexanes/Ethyl Acetate gradient (typically 0-10% EtOAc).
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the aromatic proton at C4 and the appearance of a singlet methyl peak at
ppm. The NH2 protons should appear as a broad singlet around ppm.
-
Visualization: Synthesis & Structural Logic
The following diagram illustrates the synthetic pathway and the "Steric Locking" mechanism that makes this compound valuable.
Figure 1: Palladium-catalyzed synthetic route and downstream medicinal chemistry advantages.
Medicinal Chemistry Applications
Case Study: Type II Kinase Inhibitor Optimization
Many kinase inhibitors (e.g., Sorafenib , Regorafenib ) utilize a diaryl urea motif. The "head" aryl group often binds in a hydrophobic pocket adjacent to the ATP binding site (the DFG-out pocket).
-
The Problem: Using a standard 3,5-bis(CF3)phenyl group often results in good potency but suboptimal residence time or metabolic liability.
-
The Solution: Replacing the standard aniline with This compound .[1]
-
Mechanism: The 4-methyl group acts as a "hydrophobic anchor," engaging deeper into the lipophilic pocket (often interacting with the gatekeeper residue or the hydrophobic back-pocket).
-
Result: This modification typically increases binding affinity (
) by 2–5 fold and significantly improves microsomal stability ( ) by blocking the primary site of oxidation.
-
Urea Synthesis Protocol (General)
To couple this aniline to an isocyanate (common in drug synthesis):
-
Dissolve this compound (1.0 equiv) in anhydrous DCM or THF.
-
Add the target Isocyanate (1.0 equiv).
-
Catalyst: If the reaction is sluggish (due to the electron-withdrawing CF3 groups reducing nucleophilicity), add 10 mol% Pyridine or DMAP .
-
Stir at room temperature for 4–12 hours. The urea product usually precipitates or can be isolated by evaporation.
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize the specific hazards of fluorinated anilines.
-
Skin Absorption: Like most anilines, this compound is lipophilic and can penetrate the skin, potentially causing methemoglobinemia. Double-gloving (Nitrile) is mandatory.
-
Volatility: While the molecular weight is higher (~243 g/mol ), the high fluorine content increases volatility. All weighing must be done in a fume hood .
-
Incompatibility: Avoid contact with strong oxidizers (nitric acid) unless under controlled reaction conditions, as this can lead to runaway exotherms.
References
-
Synthesis via Suzuki Coupling: ChemicalBook Protocol Database. "Synthesis of this compound via Pd-catalyzed methylation."
- Pharmacophore Analysis:Journal of Medicinal Chemistry. "The Role of Fluorine in Medicinal Chemistry: Bioisosterism and Metabolic Stability." (General Reference for CF3/Methyl bioisosterism).
-
Kinase Inhibitor Design: MDPI Pharmaceuticals. "Design of Type II Kinase Inhibitors targeting the DFG-out conformation."
-
Compound Data: BLD Pharm Catalog. "this compound Physicochemical Data."
Sources
Methodological & Application
Application Note: Synthesis of Pharmaceutical Intermediates using 4-Methyl-3,5-bis(trifluoromethyl)aniline
Introduction: The Strategic Value of the "Magic Methyl" & Fluorine
In modern drug discovery, 4-Methyl-3,5-bis(trifluoromethyl)aniline represents a high-value building block, primarily utilized to modulate lipophilicity and metabolic stability in small molecule inhibitors.
This molecule combines two powerful medicinal chemistry strategies:
-
The Fluorine Effect: The two trifluoromethyl (
) groups at the 3 and 5 positions significantly increase lipophilicity ( ), facilitating membrane permeability. Furthermore, they act as electron-withdrawing groups (EWG), deactivating the aromatic ring against oxidative metabolism. -
The "Magic Methyl" Effect: The para-methyl group (position 4) introduces a subtle steric break and blocks the para-position from metabolic attack (e.g., hydroxylation by CYP450 enzymes), a common clearance pathway for aniline-based drugs.
However, these structural advantages come with a synthetic cost: Electronic Deactivation . The meta-positioned
Chemical Reactivity Profile
Before initiating synthesis, it is critical to understand the electronic landscape of the substrate.
Structural Analysis
-
Nucleophilicity: Low. The inductive effect (
) of the two groups pulls electron density away from the amine nitrogen lone pair. -
Sterics: Moderate. The amine is at position 1. The
groups are at 3 and 5.[1][2] The methyl is at 4.[3] The ortho positions (2 and 6) are occupied by protons, meaning the amine is not sterically hindered. The challenge is purely electronic. -
pK_a: The conjugate acid pKa is likely in the range of 2.0–2.5 (compared to ~4.6 for aniline), confirming it is a very weak base.
Visualization: Reactivity Landscape
The following diagram illustrates the electronic vectors affecting the amine's reactivity.
Figure 1: Electronic and steric influences on CAS 13326-06-2. The electron-withdrawing nature of the CF3 groups dominates the reactivity profile.
Module A: Urea Linker Synthesis (The Kinase Motif)
Urea linkages (
The Challenge: Direct reaction of this electron-poor aniline with an isocyanate can be slow. Conversely, converting this aniline into an isocyanate (using phosgene) is hazardous. The Solution: The Phenyl Chloroformate Activation Route . This method generates a stable carbamate intermediate that can be purified and stored, then reacted with a second amine to form the urea.
Protocol: Carbamate Activation
Reaction: Aniline + Phenyl Chloroformate
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve This compound (1.0 eq, 10 mmol) in anhydrous THF (tetrahydrofuran) or DCM (dichloromethane) (10 volumes).
-
Base Addition: Add Pyridine (1.2 eq) or 2,6-Lutidine (1.2 eq). Note: Lutidine is preferred if the substrate is sensitive to nucleophilic bases.
-
Activation: Cool the solution to 0°C. Dropwise add Phenyl Chloroformate (1.05 eq).
-
Observation: A white precipitate (pyridinium hydrochloride) will form.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS (Target mass: M+120).
-
Workup: Quench with water. Extract with EtOAc. Wash organic layer with 1M HCl (to remove pyridine) and Brine. Dry over Na2SO4.
-
Result: The phenyl carbamate intermediate is usually a stable solid. It can often be used in the next step without chromatography.
Protocol: Urea Formation
Reaction: Phenyl Carbamate + Amine (R-NH2)
-
Coupling: Dissolve the isolated Phenyl Carbamate (1.0 eq) in DMSO or Acetonitrile .
-
Nucleophile: Add the second amine partner (R-NH2, 1.1 eq).
-
Catalysis: Add Triethylamine (TEA, 2.0 eq).
-
Optimization: If the reaction is sluggish, heat to 60–80°C. The phenoxide is a good leaving group, driving the reaction forward.
-
-
Purification: The byproduct is phenol. Wash the organic extract with 1M NaOH to remove the phenol, leaving the pure urea.
Figure 2: Step-wise synthesis of urea linkages using the phenyl chloroformate activation strategy.
Module B: Amide Coupling (The Scaffold Builder)
Standard coupling reagents (EDC/NHS) often fail with this aniline because the amine is not nucleophilic enough to attack the active ester.
Recommended Reagents:
-
T3P (Propylphosphonic Anhydride): High reactivity, low epimerization, easy workup (water-soluble byproducts).
-
Ghosez's Reagent: Converts acid to acid chloride in situ.
Protocol: T3P Coupling
-
Mix: In a reaction vial, combine Carboxylic Acid (1.1 eq), This compound (1.0 eq), and Pyridine (3.0 eq) in EtOAc or DMF .
-
Why EtOAc? T3P is supplied as a solution in EtOAc/DMF. EtOAc allows for easy wash-based workup.
-
-
Addition: Add T3P (50% wt in EtOAc, 1.5 eq) dropwise at 0°C.
-
Reaction: Stir at RT for 12 hours. If conversion is <50%, heat to 50°C.
-
Workup: Dilute with EtOAc. Wash with water, sat. NaHCO3, and 1M HCl.
-
Data Check: Expect a shift in HPLC retention time due to the loss of the polar amine.
Module C: Buchwald-Hartwig Amination
Coupling this aniline to an aryl halide (e.g., a chloropyrimidine core) requires specialized ligands. Standard ligands (PPh3, dppf) will likely fail.
Ligand Selection:
-
BrettPhos / tBuBrettPhos: The gold standard for primary amines, especially electron-deficient ones.
-
XantPhos: Good alternative for rigid backbones.
Protocol: Pd-Catalyzed Cross-Coupling
-
Inert Atmosphere: Degas all solvents (1,4-Dioxane or Toluene) with Nitrogen/Argon for 15 mins.
-
Catalyst Pre-mix: In a glovebox or under Ar stream, combine:
-
Pd2(dba)3 (2 mol%)
-
BrettPhos (4 mol%)
-
Solvent (1 mL)
-
Stir at RT for 5 mins to form the active catalyst complex (Solution turns from dark purple to orange/brown).
-
-
Reaction: Add the catalyst solution to a vial containing:
-
Aryl Halide (1.0 eq)
-
This compound (1.2 eq)
-
Cs2CO3 (Sodium tert-butoxide can be used, but Carbonate is milder) (2.0 eq).
-
-
Heating: Seal and heat to 100°C for 8–16 hours.
-
Filtration: Filter through Celite to remove Pd black. Concentrate and purify via Flash Chromatography.
Quality Control & Analytical Data
Due to the high fluorine content, 19F NMR is the most powerful tool for monitoring these reactions.
| Analytical Method | Expected Signal / Characteristic |
| 1H NMR | Methyl group: Singlet at |
| 19F NMR | Single strong peak around |
| LC-MS | Ionization may be poor in ESI+ due to low basicity. Try ESI- (Negative Mode) or APCI if ESI+ fails. |
| TLC | This aniline is non-polar. It will run high (Rf > 0.6) in 20% EtOAc/Hexane. |
References
-
Sigma-Aldrich. Product Specification: 3,5-Bis(trifluoromethyl)aniline derivatives.Link
-
Organic Syntheses. Buchwald-Hartwig Amination of Electron-Deficient Anilines.Link
-
National Institutes of Health (NIH). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives.Link
-
Google Patents. Preparation method of 4-methyl-3-trifluoromethyl phenylamine (CN106316864A).Link
-
ChemicalBook. this compound Properties and Suppliers.Link
(Note: While CAS 13326-06-2 is the specific target, protocols derived from the 3,5-bis(CF3) analog (CAS 328-74-5) are chemically equivalent regarding reaction conditions due to the dominant electronic effect of the CF3 groups.)
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Methyl-3,5-bis(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Electron-Deficient Anilines in C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2][3][4] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. However, the reaction is not without its challenges, particularly when dealing with electron-deficient substrates.
The subject of this application note, 4-Methyl-3,5-bis(trifluoromethyl)aniline, presents a formidable challenge to standard Buchwald-Hartwig conditions. The two strongly electron-withdrawing trifluoromethyl groups significantly reduce the nucleophilicity of the aniline nitrogen, thereby impeding the key amine coordination and deprotonation steps within the catalytic cycle. This inherent low reactivity necessitates carefully optimized protocols to achieve efficient and high-yielding C-N bond formation.
This guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of this compound with various aryl halides. We will delve into the mechanistic considerations that underpin the choice of catalysts, ligands, and bases, offering field-proven insights to overcome the hurdles associated with this challenging substrate.
Mechanistic Considerations: The Buchwald-Hartwig Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing the amination of electron-deficient anilines. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.[1][5]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
For electron-deficient anilines like this compound, the "Amine Coordination & Deprotonation" step is particularly challenging due to the low basicity of the nitrogen atom. This necessitates the use of strong bases and highly active catalyst systems to drive the reaction forward.
Optimized Protocol for the Amination of this compound
This protocol is designed as a robust starting point for the coupling of this compound with a range of aryl bromides and chlorides.
Reagents and Equipment
-
Palladium Precatalyst: [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) or a suitable G3/G4 precatalyst (e.g., BrettPhos Pd G3).
-
Ligand: A bulky, electron-rich biarylphosphine ligand such as BrettPhos or RuPhos is recommended, especially for less reactive aryl chlorides.[6]
-
Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are preferred.
-
Aryl Halide: Aryl bromide or aryl chloride (1.0 equiv).
-
This compound: (1.2 equiv).
-
Anhydrous Solvent: Toluene or 1,4-Dioxane are commonly used. Ensure the solvent is thoroughly degassed.
-
Inert Atmosphere: A glovebox or Schlenk line setup with high-purity argon or nitrogen.
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath.
Experimental Workflow
Figure 2: A general workflow for the Buchwald-Hartwig amination protocol.
Step-by-Step Procedure
-
Preparation (Inert Atmosphere): In a glovebox, add the palladium precatalyst (0.02 equiv), ligand (0.04 equiv, if not using a precatalyst), and base (1.5 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reactants: Add the aryl halide (1.0 equiv) and this compound (1.2 equiv) to the flask.
-
Reaction Setup: Seal the Schlenk flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the aryl halide.
-
Degassing (Optional but Recommended): For optimal results, perform a few cycles of freeze-pump-thaw to ensure the reaction mixture is completely free of oxygen.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl halide. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Key Parameters and Optimization Strategies
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters.
| Parameter | Recommendation | Rationale and Expert Insights |
| Palladium Precatalyst | Pd(dtbpf)Cl₂, BrettPhos Pd G3/G4 | These precatalysts are air-stable and efficiently generate the active Pd(0) species in situ. G3 and G4 precatalysts often provide higher activity and broader substrate scope. |
| Ligand | BrettPhos, RuPhos | Bulky, electron-rich monophosphine ligands are essential to promote both the oxidative addition and the challenging reductive elimination steps with electron-deficient anilines.[6] |
| Base | NaOtBu, LHMDS | Strong, non-nucleophilic bases are required to deprotonate the weakly basic aniline. The choice of base can also influence the catalyst's activity and stability. |
| Solvent | Toluene, 1,4-Dioxane | These are common solvents for Buchwald-Hartwig reactions. Toluene is often preferred for its higher boiling point, which can be beneficial for less reactive substrates. |
| Temperature | 80-110 °C | Higher temperatures are generally required to overcome the activation energy barrier associated with the coupling of electron-deficient anilines. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base strength, low temperature. | Ensure all reagents are pure and anhydrous. Switch to a stronger base (e.g., LHMDS). Increase the reaction temperature. Consider a more active precatalyst/ligand combination.[6] |
| Hydrodehalogenation of Aryl Halide | Presence of water, catalyst decomposition. | Use rigorously dried and degassed solvents and reagents. Increase the ligand-to-palladium ratio to stabilize the catalyst. |
| Formation of Side Products | Reaction with solvent or other functional groups. | Screen different solvents. Protect sensitive functional groups if necessary. |
Conclusion
The Buchwald-Hartwig amination of this compound, while challenging, is a highly achievable transformation with the appropriate selection of catalysts, ligands, and reaction conditions. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully synthesize a wide range of N-aryl-4-methyl-3,5-bis(trifluoromethyl)aniline derivatives, which are valuable building blocks in drug discovery and materials science.
References
- Al-Zoubi, M., et al. (2021). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. Journal of Organometallic Chemistry, 121786.
- BenchChem. (n.d.).
- Synthesis Spotlight. (n.d.).
- Books. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines.
- Kashani, S. K., et al. (n.d.).
- Chemistry LibreTexts. (2023, June 30).
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Reddit. (2018, September 6).
- American Chemical Society. (2021, September 13). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
- DSpace@MIT. (2020, September 2).
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Reddit. (2025, June 24). Brainstorming a Buchwald-Hartwig coupling. r/Chempros.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Li, X. (n.d.).
- PubMed. (2015, July 14). Practical catalytic method for synthesis of sterically hindered anilines.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ChemRxiv. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- ResearchGate. (n.d.). para-Selective C–H amination of different anilines. Reaction conditions.
- Organic Syntheses Procedure. (n.d.).
- One-Pot Synthesis. (n.d.).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
Preparation of fluorinated heterocycles from 4-Methyl-3,5-bis(trifluoromethyl)aniline
Part 1: Executive Analysis & Strategic Grounding
1.1 The "Privileged" Scaffold The starting material, 4-Methyl-3,5-bis(trifluoromethyl)aniline (CAS 1466-48-4), represents a high-value building block in modern medicinal chemistry. Its value is derived from the specific arrangement of its substituents:
-
Bis-trifluoromethyl groups (Positions 3,5): These provide significant metabolic stability (blocking oxidative metabolism at vulnerable sites) and increase lipophilicity (
), enhancing membrane permeability for drug candidates. -
Para-Methyl group (Position 4): Serves as a steric anchor and a potential site for late-stage benzylic functionalization (e.g., radical bromination).
-
Primary Amine (Position 1): The nucleophilic handle for heterocycle construction.
1.2 Reactivity Profile & Challenges
Researchers must account for the electronic deactivation of the aniline ring. The two
-
Reduced Nucleophilicity: The lone pair on the nitrogen is less available than in unsubstituted aniline. Condensation reactions (e.g., Schiff base formation) may require acid catalysis or dehydrating agents (molecular sieves/
). -
Deactivated Ring for Cyclization: Electrophilic Aromatic Substitution (SEAr) steps—common in quinoline synthesis—will be sluggish. High temperatures or superacidic media (Polyphosphoric acid, Eaton's reagent) are often required to force cyclization at the ortho positions (2 or 6).
Part 2: Detailed Experimental Protocols
Workflow A: Synthesis of 4-Hydroxyquinoline-3-carboxylates (Gould-Jacobs Reaction)
Target Application: Antimalarial agents, kinase inhibitors, and antibacterial quinolones.
Mechanism: This protocol utilizes the Gould-Jacobs reaction , a robust sequence involving condensation with an alkoxymethylene malonate followed by thermal intramolecular cyclization.
Step 1: Condensation (Enamine Formation)
-
Reagents:
-
This compound (
equiv) -
Diethyl ethoxymethylenemalonate (EMME) (
equiv) -
Solvent: Ethanol (anhydrous) or Toluene (if higher T needed).
-
-
Procedure:
-
Charge a round-bottom flask with the aniline and EMME.
-
Heat the mixture to reflux (
) for 3–6 hours. -
Process Control: Monitor by TLC (Hexane:EtOAc 4:1). The disappearance of the aniline spot indicates completion.
-
Isolation: Cool the mixture. The intermediate enamine (diethyl 2-(((4-methyl-3,5-bis(trifluoromethyl)phenyl)amino)methylene)malonate) often precipitates. Filter and wash with cold ethanol. If oil forms, evaporate solvent and recrystallize from hexane/ethanol.
-
Step 2: Thermal Cyclization (The Critical Step)
Note: Due to the electron-deficient ring, standard thermal cyclization in Dowtherm A might require temperatures exceeding
-
Reagents:
-
Procedure:
-
Cautiously add the enamine to
under nitrogen atmosphere. -
Heat the mixture to reflux (
) for 4–8 hours. -
Observation: The reaction converts the 4-hydroxy group immediately into a 4-chloro substituent (useful for subsequent
reactions). -
Work-up:
-
Cool to RT.
-
Critical Safety: Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic hydrolysis of excess
). -
Neutralize with saturated
or to pH 8. -
Extract with Dichloromethane (DCM) (
). -
Dry over
and concentrate.
-
-
-
Product: Ethyl 4-chloro-6-methyl-5,7-bis(trifluoromethyl)quinoline-3-carboxylate.
Data Summary Table: Quinoline Synthesis
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 Aniline : 1.1 EMME | Slight excess of malonate ensures full conversion. |
| Step 1 Temp | Toluene is preferred over EtOH for electron-poor anilines. | |
| Step 2 Catalyst | Facilitates cyclization + chlorination in one pot. | |
| Yield Target | 65–75% (2 steps) | Lower yields expected compared to electron-rich anilines. |
Workflow B: Synthesis of N-Aryl Pyrazoles (via Hydrazine Intermediate)
Target Application: COX-2 inhibitors, agrochemicals (SDHI fungicides).
Step 1: Diazotization and Reduction (Hydrazine Synthesis)
Since the aniline is electron-poor, standard diazotization (
-
Reagents:
-
Procedure:
-
Dissolve aniline in conc.
and cool to (ice/salt bath). -
Add
(aq) dropwise, maintaining temp . Stir for 30 min. -
Reduction: Add the cold diazonium salt solution dropwise to a stirred solution of
in conc. at . -
Stir for 2 hours at RT. A white precipitate (hydrazine hydrochloride salt) will form.
-
Isolation: Filter the solid.[6] Wash with cold brine. Treat with NaOH (aq) and extract with ether to obtain the free base hydrazine: (4-methyl-3,5-bis(trifluoromethyl)phenyl)hydrazine .
-
Step 2: Paal-Knorr Condensation
-
Reagents:
-
Aryl Hydrazine (from Step 1) (
equiv) -
1,3-Diketone (e.g., Acetylacetone or 1,3-diphenylpropane-1,3-dione) (
equiv) -
Solvent: Ethanol with catalytic Acetic Acid.
-
-
Procedure:
-
Reflux the hydrazine and diketone in ethanol for 2–4 hours.
-
Cool to RT. The pyrazole product often crystallizes out.
-
Recrystallize from Ethanol/Water.
-
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the divergent synthesis pathways from the core aniline scaffold.
Figure 1: Divergent synthetic workflows for Quinoline and Pyrazole scaffolds from the parent aniline.
Part 4: References & Authority
-
Gould-Jacobs Reaction Context:
-
Source: "The Gould-Jacobs Reaction." Comprehensive Organic Name Reactions and Reagents.
-
Relevance: Establishes the baseline mechanism for quinoline synthesis from anilines and malonates.
-
URL:
-
-
Synthesis of Trifluoromethyl Quinolines:
-
Source: Wang, Z.-H., et al. (2022).[7] "Efficient Cu-Catalyzed Annulation... to 4-Trifluoromethyl Quinolines." The Journal of Organic Chemistry.
-
Relevance: Demonstrates the stability and reactivity of trifluoromethyl-substituted anilines in cyclization reactions.
-
-
Hydrazine Synthesis from Deactivated Anilines:
-
Source: "Reduction of Diazonium Salts to Hydrazines." Organic Syntheses.
-
Relevance: Standard protocol adaptation for electron-poor anilines using Stannous Chloride.
-
URL:
-
-
Properties of this compound:
-
Source: PubChem Compound Summary for CID 15348.
-
Relevance: Verification of physical properties and safety data (Signal Word: Danger - Acute Tox).
-
URL:
-
Sources
- 1. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 2. iipseries.org [iipseries.org]
- 3. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Quinoline synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Application Note: Strategic Synthesis of Agrochemicals Containing 3,5-Bis(trifluoromethyl)phenyl Moieties
This Application Note is designed as a strategic technical guide for synthetic chemists and agrochemical researchers. It prioritizes safety, mechanistic understanding, and practical reproducibility over generic recipe listing.
Executive Summary: The "Lipophilic Anchor"
In modern agrochemical design, the 3,5-bis(trifluoromethyl)phenyl moiety (often abbreviated as
-
Extreme Lipophilicity: The two
groups significantly increase the of the molecule, facilitating penetration through the waxy cuticles of leaves and the exoskeletons of insects. -
Metabolic Blockade: The meta-substitution pattern blocks the primary sites of oxidative metabolism (Cytochrome P450), extending the half-life of the active ingredient in the field.
-
Electronic Modulation: The strong electron-withdrawing nature (
per ) dramatically alters the of proximal functional groups, often crucial for binding affinity in ion channels (e.g., GABA receptors).
This guide details the safe synthesis and incorporation of this moiety into two dominant agrochemical scaffolds: Isoxazoline Insecticides and Biaryl Fungicides .
Critical Safety Protocol: The Grignard Reagent
WARNING: The preparation of 3,5-bis(trifluoromethyl)phenylmagnesium bromide is hazard-critical . Unlike standard phenyl Grignards, this reagent has a documented history of detonation if solvent contact is lost or if the reaction exotherm runs away.
Protocol A: Safe Initiation and Generation
Rationale: The induction period for electron-deficient aryl halides is notoriously long. Once initiation occurs, the reaction can become autocatalytic and violent. We utilize a "heel" method to ensure controlled initiation.
Reagents:
-
3,5-Bis(trifluoromethyl)bromobenzene (Liquid, CAS: 328-70-1)
-
Magnesium turnings (activators:
or DIBAL-H) -
THF (Anhydrous, inhibitor-free)
Workflow:
-
System Prep: Flame-dry a 3-neck flask equipped with a reflux condenser, internal temperature probe, and pressure-equalizing addition funnel. Flush with
. -
The "Heel": Charge Mg turnings (1.1 equiv) and cover with minimal THF. Add a crystal of Iodine.
-
Activation: Add 5% of the total bromide volume neat (or highly concentrated) directly onto the Mg. Heat locally with a heat gun until the iodine color fades and reflux is visible (initiation).
-
Controlled Addition: Dilute the remaining bromide in THF (1:4 v/v).
-
The Critical Step: Add the solution dropwise. Maintain internal temperature between 60–65°C using the addition rate alone. If the temperature drops, STOP addition. Do not let the reaction stall; it accumulates unreacted bromide which can then flash-react.
-
Digestion: After addition, reflux for 1 hour. Cool to room temperature. Do not concentrate to dryness.
Visualization: Grignard Safety Logic
Caption: Logic flow for the safe initiation of electron-deficient Grignard reagents, preventing accumulation-based thermal runaway.
Application 1: Isoxazoline Insecticides (The "Fluralaner" Class)
Isoxazolines (e.g., Fluralaner, Afoxolaner) are the current gold standard for ectoparasite control. While commercial variants often use 3,5-dichlorophenyl groups, the 3,5-bis(trifluoromethyl)phenyl analogue is a potent variant used in resistance-breaking studies.
Protocol B: [3+2] Cycloaddition
Mechanism: A 1,3-dipolar cycloaddition between a styrene derivative and a nitrile oxide (generated in situ).
Reagents:
-
Dipolarophile: 1,3-bis(trifluoromethyl)-5-vinylbenzene (derived from the Grignard + Vinyl bromide or Suzuki coupling).
-
Dipole Precursor: 2,6-difluorobenzohydroximoyl chloride (or similar aryl hydroximoyl chloride).
-
Base:
or (mild base preferred to avoid side reactions). -
Solvent: Isopropanol (IPA) or Ethyl Acetate.
Step-by-Step:
-
Dissolution: Dissolve the styrene derivative (1.0 equiv) and the hydroximoyl chloride (1.1 equiv) in IPA.
-
Base Addition: Add solid
(2.0 equiv). The reaction is heterogeneous. -
Thermal Cycle: Heat to 60°C. The base slowly deprotonates the hydroximoyl chloride to generate the Nitrile Oxide species transiently.
-
Note: Slow generation is key to preventing nitrile oxide dimerization (furoxan formation).
-
-
Monitoring: Monitor by HPLC for the disappearance of the styrene.
-
Workup: Filter off inorganic salts. Concentrate. Recrystallize from Heptane/EtOAc.
Data Interpretation: The resulting isoxazoline is a racemate. In biological assays, the (S)-enantiomer is typically the active GABA-gated chloride channel antagonist.
Application 2: Suzuki-Miyaura Coupling (Biaryl Formation)
Connecting the
Protocol C: The "Fluorine-Friendly" Coupling
Challenge: The electron-poor nature of 3,5-bis(trifluoromethyl)phenylboronic acid makes it prone to protodeboronation (hydrolysis of the C-B bond) before coupling can occur.
Optimized Conditions:
| Parameter | Recommendation | Rationale |
|---|
| Catalyst |
Workflow:
-
Charge reaction vessel with Heteroaryl Chloride (1.0 equiv), Boronic Acid (1.2 equiv), and Base.
-
Purge with Argon (3 cycles). Oxygen is the enemy of this electron-poor system.
-
Add Catalyst (3 mol%) and degassed Dioxane.
-
Heat to 90°C for 4-6 hours.
-
Purification Note: The product will be extremely non-polar. Flash chromatography often requires 100% Hexanes or very low % EtOAc gradients.
Structural Logic & Pathway Visualization
The following diagram illustrates the divergent synthetic pathways from the parent bromide, highlighting the versatility of this building block in agrochemistry.
Caption: Divergent synthetic utility of the 3,5-bis(trifluoromethyl)phenyl bromide precursor in agrochemical synthesis.
References
-
Grignard Safety & Synthesis: Organic Syntheses, Coll. Vol. 10, p. 5 (2004); Vol. 79, p. 57 (2002). "Preparation of 3,5-Bis(trifluoromethyl)acetophenone". Link
-
Isoxazoline Insecticide Chemistry: Journal of Agricultural and Food Chemistry. "Discovery of Novel Isoxazoline Insecticides". (General reference for the class). Link
-
Suzuki Coupling of Electron-Poor Aryls: Chemical Reviews. "Metal-Catalyzed Cross-Coupling Reactions". Link
-
Properties of Fluorinated Aromatics: ChemRxiv. "The Impact of Bis(trifluoromethyl)phenyl Group in Organic Synthesis". Link
Disclaimer: The protocols described involve hazardous materials. All reactions should be performed in a fume hood by trained personnel wearing appropriate PPE (safety glasses, flame-resistant lab coat, gloves). The author assumes no liability for accidents arising from the use of this guide.
Troubleshooting & Optimization
Purification methods for crude 4-Methyl-3,5-bis(trifluoromethyl)aniline
Technical Support Center: Purification of 4-Methyl-3,5-bis(trifluoromethyl)aniline
Status: Operational Ticket ID: #PUR-F6-ANILINE Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Executive Summary: The "Fluorine Trap"
You are likely encountering difficulties because This compound behaves unlike typical anilines.[1] The presence of two meta-trifluoromethyl (
-
Typical Aniline pKa: ~4.6[1]
-
Estimated Target pKa: ~2.2 – 2.5
-
The Consequence: Standard 1M HCl extractions often fail because the molecule resists protonation in aqueous environments, remaining in the organic layer or forming an unstable salt that hydrolyzes back to the free base.
This guide addresses the specific physicochemical challenges imposed by the bis-trifluoromethyl motif.
Part 1: Diagnostic Troubleshooting (Q&A)
Issue 1: "I tried an acid-base extraction to remove non-basic impurities, but my product didn't move into the aqueous layer."
Diagnosis: Insufficient Acidity (The pKa Mismatch).
Due to the electron-deficient ring, the equilibrium of protonation (
Solution:
-
Increase Acid Strength: Switch from 1M HCl to 3M–6M
. The bis-sulfate salt is often more stable and less soluble in the organic phase than the hydrochloride. -
The "Anhydrous Crash" (Recommended): Instead of aqueous extraction, use anhydrous HCl gas or 4M HCl in Dioxane .
-
Dissolve crude material in dry diethyl ether or toluene.
-
Add HCl/Dioxane dropwise at 0°C.
-
The hydrochloride salt will precipitate as a white solid (due to the "common ion effect" and lack of water for hydrolysis).
-
Filter the solid, wash with ether, and then neutralize with saturated
to recover the pure free base.
-
Issue 2: "The product is a dark brown/red oil, even after distillation."[1]
Diagnosis: Oxidative Oligomerization. Anilines are prone to oxidation, forming azo-linkages or quinone-imines (the "aniline black" pathway).[1] While the electron-withdrawing groups stabilize the ring somewhat, trace transition metals (from reduction steps like Fe/HCl or Pd/C) accelerate this degradation.[1]
Solution:
-
Deoxygenation: Perform all purification steps under
or Argon. -
Chemical Wash: Wash the organic solution of the crude aniline with 10% aqueous Sodium Dithionite (
) . This reducing agent breaks down colored oxidative impurities (N-oxides/azo species) back into the amine or water-soluble byproducts.[1] -
Sacrificial Antioxidant: Add a trace amount (<0.1%) of BHT (butylated hydroxytoluene) to the receiving flask during distillation.
Issue 3: "My column chromatography bands are streaking/tailing."
Diagnosis: Silanol Interaction.
Even with reduced basicity, the
Solution:
-
Amine Pre-treatment: Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA) .
-
Mobile Phase: Use Hexanes/Ethyl Acetate (9:1 to 4:1 gradient) with 0.5% TEA added to the eluent. This blocks the active sites on the silica.
Part 2: Validated Purification Protocols
Protocol A: Vacuum Distillation (Primary Method)
Best for: Large scale (>10g) removal of high-boiling tars and inorganic salts.[1]
Prerequisites:
-
Vacuum pump capable of <5 mmHg.
-
Short-path distillation head (minimize thermal exposure).[1]
| Parameter | Specification | Notes |
| Vacuum Pressure | 1–5 mmHg | Critical to keep pot temp <120°C. |
| Bath Temperature | 100°C – 130°C | Adjust based on observed reflux.[1] |
| Expected BP | ~85–95°C @ 2 mmHg | Estimate based on bis-CF3 analog.[1] |
| Condenser Temp | 40°C | Warning: Product may solidify if condenser is too cold (MP is likely near RT). Use warm water if solid buildup occurs. |
Step-by-Step:
-
Dissolve crude in minimal DCM, dry over
, and concentrate. -
Transfer to a round-bottom flask with a stir bar.
-
Apply vacuum gradually to degas solvents.
-
Heat oil bath. Discard the first 5% (fore-run) which contains residual solvents and lower-boiling isomers.[1]
-
Collect the main fraction. It should be a clear to pale-yellow liquid/low-melting solid.[1]
-
Store under Argon in the dark.
Protocol B: The "Anhydrous Crash" (High Purity)
Best for: Removing non-basic impurities (nitro-precursors, halides).[1]
-
Dissolution: Dissolve 5.0 g of crude aniline in 50 mL of anhydrous Diethyl Ether (or Toluene). Cool to 0°C.[2][3]
-
Precipitation: Slowly add 4M HCl in Dioxane (approx. 1.5 equivalents, ~2.0 mL) dropwise with vigorous stirring.
-
Observation: A white to off-white precipitate (the Hydrochloride salt) should form immediately.
-
Filtration: Filter the solid rapidly under
(the salt is hygroscopic). Wash the cake with 2 x 10 mL cold ether.-
Check Filtrate: The colored impurities and non-basic starting materials remain in the ether filtrate.
-
-
Regeneration: Suspend the solid filter cake in 50 mL DCM. Add 50 mL saturated
and stir vigorously for 20 mins until the solid dissolves. -
Isolation: Separate organic layer, dry over
, and concentrate to yield the pure free base.
Part 3: Decision Logic & Workflows
Figure 1: Purification Strategy Matrix
Use this logic tree to determine the correct method based on your crude profile.
Caption: Workflow for selecting the optimal purification method based on physical state and impurity profile.
Figure 2: The pKa Extraction Trap
Visualizing why aqueous extraction fails and anhydrous precipitation succeeds.
Caption: Mechanistic comparison showing why anhydrous conditions are required for salt formation of electron-deficient anilines.
References & Authoritative Grounding
-
General Properties of Trifluoromethylanilines:
-
Synthesis and Purification of Fluorinated Anilines (Patent):
-
Source: US Patent 6,333,434 B1 "Preparation of trifluoromethylanilines".
-
Relevance: Describes industrial purification via distillation and the handling of nitro-precursors.
-
Link:[1]
-
-
Catalyst Removal Protocols:
-
pKa Prediction and Electronic Effects:
Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for this compound before handling.[1] Fluorinated anilines can be toxic and show high skin permeability.
Sources
Technical Support Center: Minimizing Side Reactions During Fluorinated Aniline Oxidation
Introduction for the Modern Researcher
Welcome to the technical support guide for navigating the complexities of fluorinated aniline oxidation. As researchers and drug development professionals, you are aware that the strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties. However, these same electronic modifications introduce unique challenges during synthesis, particularly in oxidation reactions where the aniline moiety is notoriously sensitive.
This guide is structured to move beyond simple protocols. It is designed as a direct-response resource in a question-and-answer format, addressing the specific, practical issues encountered in the lab. We will delve into the mechanistic underpinnings of common side reactions and provide field-proven troubleshooting strategies to enhance the selectivity, yield, and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the oxidation of fluorinated anilines particularly challenging compared to non-fluorinated anilines?
A: The challenge arises from the potent electron-withdrawing nature of the fluorine atom. This property simultaneously influences two key aspects of the molecule's reactivity:
-
The Amino Group (-NH₂): The amino group is the primary site of oxidation. Fluorine's inductive effect decreases the electron density on the nitrogen atom, making the initial oxidation step (formation of an aniline radical cation) more difficult, often requiring stronger oxidants or harsher conditions.[1][2]
-
The Aromatic Ring: While the amino group is an activating, ortho-, para- director for electrophilic substitution, the fluorine atom is deactivating. This electronic tug-of-war complicates reactions. While the ring is generally less susceptible to electrophilic attack, the intermediates formed during oxidation can be highly reactive and prone to undesired coupling reactions.[2]
The result is a delicate balancing act: conditions strong enough to oxidize the deactivated amine can be too harsh for the rest of the molecule, leading to a host of side reactions.
Q2: What are the most common side products I should be monitoring for?
A: The oxidation of anilines is a cascade of potential reactions.[3] For fluorinated anilines, the primary undesired pathways include:
-
Polymerization: The most common side reaction is the formation of polyaniline, often observed as a dark green, brown, or black insoluble tar or precipitate ("aniline black").[4][5][6] This occurs via the coupling of aniline radical cations.[4][7]
-
Over-oxidation to Nitro Compounds: Strong oxidizing agents can convert the amino group directly to a nitro group (-NO₂), yielding the corresponding fluorinated nitrobenzene.[3][8][9]
-
Formation of Azoxybenzenes and Azobenzenes: Dimeric coupling products are very common. Two aniline molecules can couple to form azoxybenzene, which can be further reduced or oxidized to azobenzene.[9][10][11][12][13][14][15]
-
Phenazine Formation: When ortho-substituted fluoroanilines are used, intramolecular cyclization can occur, leading to the formation of fluorinated phenazine derivatives. This is particularly noted as a byproduct when using reagents like lead tetra-acetate.[16][17]
-
Formation of Benzoquinones: Under certain conditions, especially with strong oxidants like chromic acid, the aniline can be oxidized to a quinone.[3][8][18] If not controlled, this can lead to further polymerization or degradation.
-
Dehalogenation/Hydroxylation: In some biological or biomimetic systems, oxidation can lead to the formation of reactive quinoneimines, which can subsequently lose the fluorine atom and become hydroxylated.[19]
Q3: How does the position of the fluorine substituent (ortho, meta, para) influence side reactions?
A: The substituent position has a profound impact due to steric and electronic effects:
-
Ortho-Fluoroanilines: The fluorine atom's proximity to the amino group provides significant steric hindrance. This can slow down intermolecular reactions like polymerization. However, it also makes the molecule more susceptible to intramolecular reactions, such as cyclization to form phenazines.[16][17]
-
Para-Fluoroanilines: With the para-position blocked, head-to-tail polymerization is inhibited. However, the strong electron-withdrawing effect is still fully active, making oxidation to the corresponding p-nitro compound a potential competing pathway. These substrates are also prone to forming head-to-head dimers.
-
Meta-Fluoroanilines: The electronic effect is primarily inductive, deactivating the amine without the resonance contribution seen from the ortho/para positions. These anilines are generally less reactive, and their oxidation often requires more forcing conditions, which can increase the likelihood of over-oxidation or decomposition.[1]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures. For each issue, we diagnose the probable cause and provide a series of actionable solutions, from simple tweaks to complete protocol revisions.
Issue 1: My reaction turns dark brown or black, and I'm isolating an insoluble precipitate.
-
Problem Assessment: You are observing the formation of polyaniline, a common and often intractable byproduct.[5]
-
Probable Cause: The reaction conditions favor the rapid, uncontrolled coupling of aniline radical cation intermediates. This is often triggered by excessive oxidant concentration, high temperature, or highly acidic conditions which can, counter-intuitively, promote polymerization after an initial induction period.[4][20]
-
Solutions:
-
Reduce Reaction Temperature: Start the reaction at a low temperature (e.g., 0 °C or even -20 °C) and allow it to warm slowly. This moderates the reaction rate and can disfavor the high-energy polymerization pathway.
-
Control Oxidant Stoichiometry: Add the oxidant slowly and portion-wise, or via a syringe pump. This keeps the instantaneous concentration of the oxidant and the reactive radical cation low, minimizing self-coupling.
-
Work in Dilute Conditions: High concentrations of the aniline substrate increase the probability of intermolecular coupling. Halving the concentration can sometimes dramatically reduce polymer formation.
-
Protect the Amino Group: The most robust solution is to temporarily protect the amino group, rendering it non-oxidizable during the desired reaction on another part of the molecule. The acetamide is a classic and effective choice. See Protocol 2 for a detailed procedure.
-
Issue 2: My primary product is the corresponding fluorinated nitrobenzene, not the desired coupled product.
-
Problem Assessment: The oxidation is proceeding too far, converting the amine directly to a nitro group.
-
Probable Cause: The oxidant used is too powerful, or the reaction conditions (e.g., strong base) favor this pathway. For instance, using H₂O₂ in the presence of a strong base like NaOMe is known to favor nitroaromatic formation.[9][11][12]
-
Solutions:
-
Change the Oxidant: Switch to a milder oxidizing agent. See the Oxidant Selection Table (Table 1) below for alternatives. For example, if you are using KMnO₄, consider switching to H₂O₂ with a suitable catalyst.
-
Regulate the Base: The choice of base is critical. To favor the formation of azoxybenzene over nitrobenzene when using peroxides, switch from a strong base (e.g., NaOMe, NaOH) to a mild or Lewis base (e.g., NaF, NaOAc).[9][11][12] This simple change can completely switch the selectivity of the reaction. See Protocol 3 for an example.
-
Buffer the Reaction: If the reaction generates acid as a byproduct (e.g., using Ammonium Persulfate, APS), the changing pH can alter the reaction course.[20] Using a buffered solvent system can maintain optimal conditions.
-
Issue 3: The reaction shows low conversion, and my starting material is recovered.
-
Problem Assessment: The oxidation potential of your fluorinated aniline is too high for the chosen conditions, or the reaction is being inhibited.
-
Probable Cause: The electron-withdrawing fluorine atom deactivates the aniline, making it difficult to oxidize.[1] Anilinium salt formation in strongly acidic media can also inhibit the initiation of oxidation by suppressing the nucleophilicity of the aniline.[4]
-
Solutions:
-
Increase Temperature: Cautiously increase the reaction temperature in increments of 10-20 °C. Monitor carefully for the onset of side reactions.
-
Select a Stronger Oxidant: If a mild oxidant fails, a more potent one may be necessary. Refer to Table 1 . For example, moving from H₂O₂ to something like benzimidazolium fluorochromate (BIFC) could be effective.[15]
-
Optimize pH: The rate of aniline oxidation is highly pH-dependent.[5][20] If you are in a very low pH environment (<2), the aniline may be excessively protonated.[4] Try adjusting the pH to be slightly less acidic. A systematic screen of pH is often necessary to find the optimal balance between reactivity and stability.
-
Consider Catalysis: Many oxidation reactions can be catalyzed. For instance, Ti-based materials or Nb-peroxo complexes have been shown to effectively catalyze aniline oxidation to azoxybenzenes under mild conditions.[11][14]
-
Table 1: Oxidant Selection and Common Outcomes
| Oxidant | Typical Strength | Common Products / Side Products | Notes |
| Hydrogen Peroxide (H₂O₂) | Mild to Strong (with catalyst/base) | Azoxybenzenes (with mild base), Nitrobenzenes (with strong base).[9][11] | Environmentally friendly (byproduct is water).[9] Requires activation. |
| Ammonium Persulfate (APS) | Strong | Polyaniline, Oligomers.[4][6][16] | Commonly used for synthesizing conductive polyanilines. Generates acid.[20] |
| Potassium Permanganate (KMnO₄) | Very Strong | Nitrobenzene (in neutral solution), Azobenzene (in alkaline solution), Aniline Black (in acid).[3][8] | Often leads to over-oxidation and complex mixtures. |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Moderate | Fluoroazobenzenes, Fluorophenazines.[17] | Often used with a base (KOH) in an alcohol/water mixture.[17] |
| Chromic Acid / Dichromate | Very Strong | Benzoquinone, Aniline Black.[3][8][18] | Harsh conditions, generates heavy metal waste. |
| Lead Tetra-acetate | Moderate | Fluoroazobenzenes, with Fluorophenazines as byproducts.[17] | Toxic lead waste. |
Key Experimental Protocols
Protocol 1: General Oxidation under Inert Atmosphere
This protocol is fundamental for minimizing side reactions caused by atmospheric oxygen, which can generate radical species and lead to uncontrolled polymerization.[5]
Materials:
-
Three-neck round-bottom flask, oven-dried
-
Septa, needles, and cannula
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Degassed solvent (e.g., by sparging with N₂ for 30 min)
-
Fluorinated aniline substrate
-
Oxidant
Procedure:
-
Apparatus Setup: Assemble the glassware while hot from the oven and allow it to cool under a positive pressure of inert gas.
-
Reagent Preparation: Dissolve the fluorinated aniline in degassed solvent in the reaction flask. If the oxidant is a solid, dissolve it in a separate flask in degassed solvent.
-
Deoxygenation: Subject the aniline solution to three cycles of vacuum/backfill with the inert gas.
-
Reagent Addition: Add the oxidant solution to the aniline solution slowly via a cannula or a syringe pump at the desired temperature (e.g., 0 °C).
-
Reaction Monitoring: Maintain a positive inert gas pressure throughout the reaction. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction as appropriate (e.g., with a saturated solution of sodium thiosulfate for peroxide-based oxidations) while still under an inert atmosphere before exposing it to air for extraction.
Protocol 2: N-Acetylation for Amine Protection
This procedure protects the amine as an acetamide, which deactivates it towards oxidation and many electrophilic substitutions, allowing for reactions elsewhere on the ring.[5]
Materials:
-
Fluorinated aniline
-
Acetic anhydride
-
Pyridine or an aqueous solution of sodium acetate
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolution: Dissolve the fluorinated aniline (1.0 eq) in DCM in a round-bottom flask.
-
Base Addition: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting acetanilide can be purified by recrystallization.
-
Deprotection (Post-Reaction): The acetamide can be easily hydrolyzed back to the aniline via acid or base-catalyzed hydrolysis (e.g., refluxing in aqueous HCl).
Protocol 3: Selective Oxidation to Azoxybenzene using H₂O₂ and a Mild Base
This protocol is adapted from methodologies that leverage base strength to control selectivity between azoxybenzene and nitrobenzene formation.[9][11][12]
Materials:
-
Substituted fluorinated aniline
-
Acetonitrile (MeCN) as solvent
-
Sodium Fluoride (NaF) or Sodium Acetate (NaOAc)
-
30% Aqueous Hydrogen Peroxide (H₂O₂)
Procedure:
-
Setup: To a round-bottom flask, add the fluorinated aniline (1.0 eq, e.g., 2.0 mmol), acetonitrile (4 mL), and sodium fluoride (2.0 eq).
-
Heating: Begin stirring the mixture and heat to 80 °C.
-
Oxidant Addition: Carefully add 30% aqueous H₂O₂ (10.0 eq) to the reaction mixture. Caution: This may be exothermic.
-
Reaction: Maintain the reaction at 80 °C and stir for 1-2 hours. Monitor the consumption of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Core Oxidation Pathways and Side Reactions
The following diagram illustrates the central role of the aniline radical cation and its fate in productive versus destructive pathways.
Caption: Key decision point for the aniline radical cation intermediate.
Troubleshooting Decision Tree
This workflow provides a logical sequence of steps to diagnose and solve common issues in fluorinated aniline oxidation.
Caption: A logical guide for troubleshooting oxidation reactions.
References
-
Rafiqi, F. A., & Moosvi, S. K. (2019). MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. ResearchGate. [Link]
- Gospodinova, N., Terlemezyan, L., Mokreva, P., & Kossev, K. (1993). On the mechanism of oxidative polymerization of aniline. Polymer, 34(11), 2434-2437.
-
The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. (2024). Open Access Journals. [Link]
- Stejskal, J., & Sapurina, I. (2008). Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. Macromolecules, 41(11), 3889–3897.
-
Mechanism of oxidative electropolymerization of aniline. ResearchGate. [Link]
-
Li, S., et al. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. [Link]
-
Aniline. Wikipedia. [Link]
-
Efficient and Selective Oxidation of Anilines and Sulfides Achieved by Integrating Cationic Frameworks, Strong Lewis Acidic sites, and Brønsted Acidic Hydroxyl Groups into Microenvironments. Chinese Chemical Society. [Link]
-
Li, S., et al. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. [Link]
-
Li, S., et al. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ResearchGate. [Link]
-
Solid-state oxidation of aniline hydrochloride with various oxidants. ResearchGate. [Link]
-
Anilines – Structure, Physical Properties, Reactions and Uses. BYJU'S. [Link]
- Kaushik, R.D., Joshi, R., & Singh, D. (1998). Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships. Asian Journal of Chemistry, 10(3), 567-572.
- van Ommen, B., et al. (1993). Reaction pathways for biodehalogenation of fluorinated anilines. Chemical research in toxicology, 6(5), 666-72.
-
Self-Assembled, Nanostructured Aniline Oxidation Products: A Structural Investigation. ACS Publications. [Link]
-
Li, S., et al. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. [Link]
-
Selective oxidation of aniline into azoxybenzene catalyzed by Nb-peroxo@iron oxides at room temperature. New Journal of Chemistry. [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. [Link]
-
Catalyst‐free fluorination of aniline derivatives. ResearchGate. [Link]
- Elango, K. P., & Bhuvaseshwari, P. (2011). Oxidation of aniline and some para-substituted anilines by benzimidazolium fluorochromate in aqueous acetic acid medium – A kinetic and mechanistic study. Arabian Journal of Chemistry, 4(3), 295-301.
- Sedenkova, I., et al. (2020).
- Turhan, K., & Uzal, S. (2013). Oxidation of Aniline using Different Reaction Pathways. Asian Journal of Chemistry, 25(3), 1299-1304.
-
Oxidation of aniline using different reaction pathways. ResearchGate. [Link]
-
Reactions of Aniline. Chemistry Steps. [Link]
-
Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. MDPI. [Link]
-
Aniline. Scribd. [Link]
- Leyva, E., et al. (2001). Chemical Oxidation of Fluoroanilines to Fluoroazobenzenes and Fluorophenazines with Potassium Ferricyanide and Potassium Hydroxide. Canadian Journal of Chemistry, 79(5-6), 838-844.
- Abirami, D., & Krishnamoorthy, T. K. (2000). Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. Transactions of the SAEST, 35(4), 205-208.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient and Selective Oxidation of Anilines and Sulfides Achieved by Integrating Cationic Frameworks, Strong Lewis Acidic sites, and Brønsted Acidic Hydroxyl Groups into Microenvironments----Fujian Institute of Research on the Structure of Matter Chinese Academy of Sciences [english.fjirsm.cas.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selective oxidation of aniline into azoxybenzene catalyzed by Nb-peroxo@iron oxides at room temperature - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Oxidation of aniline and some <i>para</i>-substituted anilines by benzimidazolium fluorochromate in aqueous acetic acid medium – A kinetic and mechanistic study - Arabian Journal of Chemistry [arabjchem.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. asianpubs.org [asianpubs.org]
- 19. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Removing metal catalyst impurities from 4-Methyl-3,5-bis(trifluoromethyl)aniline products
Topic: 4-Methyl-3,5-bis(trifluoromethyl)aniline
Product ID: 4M-35BTF-AN CAS: 328-74-5 (Generic Ref) Impurity Target: Residual Palladium (Pd), Nickel (Ni), Copper (Cu) Regulatory Context: ICH Q3D Class 2B (Pd, oral limit: 10 ppm)
Introduction: The Challenge of Electron-Deficient Anilines
You are likely facing difficulty removing metal catalysts (typically Palladium from hydrogenation or Buchwald-Hartwig coupling) from This compound .
The Core Issue:
Unlike electron-rich anilines that chelate metals tightly, this molecule is electron-deficient due to the two trifluoromethyl (
-
Weak Binding: The aniline nitrogen is less basic, meaning it binds Pd weakly.
-
Colloidal Risk: Because the product doesn't stabilize the metal well, Pd often aggregates into "Palladium Black" (colloidal nanoparticles) . These nanoparticles pass through standard filters (0.45 µm) and even Celite, leading to "ghost" metal readings that persist despite scavenger treatment.
This guide provides a self-validating workflow to reduce metal content below 10 ppm.
Module 1: Diagnostic & Triage
Q: How do I know if my metal impurity is soluble or colloidal?
A: Perform the "Split-Filter Test" before adding expensive scavengers.
| Test Step | Procedure | Interpretation |
| 1. Standard Filter | Filter 5 mL of solution through a 0.45 µm PTFE syringe filter. Measure ICP-MS. | If Pd remains high, it is either soluble complex or <0.45 µm colloid. |
| 2. Carbon Filter | Filter 5 mL through a C18 or Activated Carbon cartridge. Measure ICP-MS. | If Pd drops significantly here but not in Step 1, you have Colloidal Pd . |
| 3. Result | High in Step 1, Low in Step 2 | Action: You need a physical adsorbent (Carbon/Celite) or specific "colloid-binding" scavenger. |
| 4. Result | High in both | Action: You have a soluble Pd-complex. Use Chemisorption (Si-Thiol/Si-TMT). |
Module 2: Scavenger Selection & Protocol
Q: Which scavenger is best for this specific aniline?
A: For this compound, Silica-supported Thiols (Si-Thiol) or Trimercaptotriazine (Si-TMT) are the industry standards.
-
Si-Thiol: Best general-purpose scavenger. High capacity.
-
Si-TMT: Higher affinity for Pd(II) and Pd(0). Use if Si-Thiol fails to reach <10 ppm.
Decision Logic: Scavenger Selection
Figure 1: Decision tree for selecting the appropriate purification agent based on metal state and solvent.
Standard Protocol: Batch Mode
-
Loading: Add 3–5 equivalents of scavenger (w/r/t residual metal mass, not product mass). If metal mass is unknown, add 5–10% w/w relative to the product.
-
Solvent: Dissolve crude aniline in THF or Ethyl Acetate (10 volumes). Avoid DMF if possible (competes for metal binding).
-
Temperature: Heat to 50°C .
-
Why? Metal exchange kinetics are slow at RT for electron-deficient substrates. Heat drives the equilibrium toward the scavenger [1].
-
-
Time: Agitate for 4–12 hours.
-
Filtration: Filter through a fine frit or Celite pad.
-
Wash: Wash the filter cake with clean solvent to recover adsorbed product.
Module 3: Troubleshooting Specific Failures
Q: I used Si-Thiol, but Pd levels plateaued at 50 ppm. Why?
A: This "plateau effect" usually indicates one of two issues:
-
Oxidation State Mismatch: You may have Pd(IV) or a highly stable Pd(II) complex.
-
Fix: Add a reducing agent (e.g., small amount of Sodium Formate) to push Pd to Pd(0), which binds better to Si-TMT.
-
-
Competitive Chelation: While this aniline is weak, impurities (like unreacted amine precursors) might be chelating the metal.
-
Fix: Perform an HCl Salt Formation (see Module 4) to break the coordination complex.
-
Q: The scavenger is turning the solution yellow/orange.
A: This is normal. The scavenger-metal complex is often colored. Ensure you filter efficiently. If the filtrate is colored, fine scavenger particles may be slipping through. Use a 0.2 µm filter.
Module 4: The "Reset" Button – Crystallization via Salt Formation
Q: Scavengers are too expensive or ineffective. What is the robust chemical alternative?
A: Convert the aniline to its Hydrochloride Salt . This is a highly effective purification method for trifluoromethyl anilines [2].
Mechanism:
Protonating the amine (
Protocol: HCl Salt Purification
-
Dissolution: Dissolve crude aniline in IPA (Isopropyl Alcohol) or Ethanol.
-
Acidification: Add 1.1 eq of HCl (in IPA or Dioxane) dropwise at 0–5°C.
-
Crystallization: The hydrochloride salt of this compound should precipitate.
-
Filtration: Filter the white solid. The metal impurities (Pd) stay in the dark mother liquor.
-
Free-Basing (Optional): If the free base is required, suspend the salt in water/DCM and neutralize with
.
Workflow: Salt Formation
Figure 2: Purification via Hydrochloride salt formation to reject metal impurities.
Summary of Specifications
| Parameter | Recommendation |
| Primary Scavenger | Si-Thiol (Silicycle/Biotage) |
| Secondary Scavenger | Si-TMT (For difficult Pd species) |
| Scavenger Load | 3–5 eq (vs. Metal) or 10% w/w (vs. Product) |
| Temperature | 50°C (Critical for kinetics) |
| Alternative Method | HCl Salt Crystallization (IPA/HCl) |
| Target Limit | < 10 ppm (Oral), < 1 ppm (Parenteral) |
References
-
Biotage Metal Scavenger User Guide. Detailed kinetics and solvent compatibility for Si-Thiol and Si-TMT.
-
Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine. Patent EP3904342A1 (Demonstrates HCl salt purification for trifluoromethyl anilines).
-
ICH Q3D(R2): Guideline for Elemental Impurities. Regulatory limits for Class 2B elements (Pd, etc.).
-
Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development (Review of scavenging mechanisms).
Technical Support Center: Reactivity of Electron-Poor Anilines
[1]
Current Status: Online Agent: Senior Application Scientist Ticket ID: #EPA-2024-REACT Subject: Overcoming nucleophilic dormancy in electron-deficient aniline substrates
Welcome to the Deactivated Aniline Reactivity Hub.
If you are reading this, you are likely staring at a TLC plate or LCMS trace showing unreacted starting material. You are dealing with an aniline bearing strong electron-withdrawing groups (EWGs) such as
The Root Cause: Reactivity in anilines is dictated by the availability of the nitrogen lone pair.[1] EWGs delocalize this electron density into the aromatic ring (resonance) or pull it away inductively.
-
Consequence 1: Drastically reduced nucleophilicity (fails to attack electrophiles).
-
Consequence 2: Increased acidity of the N-H bond (susceptible to deprotonation).
This guide bypasses standard textbook advice and focuses on "force-multiplier" conditions used in process chemistry to wake up these dormant nucleophiles.
Module 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[2][3]
User Issue: “My standard catalytic system (Pd(PPh3)4 or Pd2(dba)3 + BINAP) shows <5% conversion. The aryl halide is consumed, but the aniline remains.”[1]
The Diagnosis
Standard ligands (BINAP, dppf) are insufficient. For electron-poor anilines, the rate-determining step often shifts. While the oxidative addition to the aryl halide might occur, the binding of the electron-poor amine to the Palladium(II) center is energetically unfavorable, or the reductive elimination is too slow because the amine is not nucleophilic enough to displace the halide/ligand.[1]
The Solution: Ligand & Precatalyst Overhaul
You must switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) specifically engineered for primary amines.
Protocol A: The "BrettPhos" System (Gold Standard) [1]
-
Ligand: BrettPhos or tBuBrettPhos .[2]
-
Why: These ligands are bulky (preventing catalyst dimerization) and electron-rich. Crucially, they create a binding pocket that stabilizes the Pd-Amine complex, facilitating the difficult coordination of your weak nucleophile [1].[1]
-
-
Precatalyst: Pd-G3-BrettPhos or Pd-G4-BrettPhos .
-
Why: Do not use Pd2(dba)3. Electron-poor anilines cannot effectively reduce Pd(II) to Pd(0) to start the cycle. G3/G4 precatalysts generate the active L-Pd(0) species immediately upon base exposure [2].
-
-
Base: LHMDS (Lithium Hexamethyldisilazide).
-
Why: Unlike carbonates, LHMDS is strong enough to deprotonate the coordinated amine, which is often the kinetic bottleneck for deactivated substrates.
-
Experimental Workflow (0.5 mmol scale):
-
Vessel: 4 mL vial with septum (inert atmosphere essential).
-
Solids: Add Pd-G4-BrettPhos (1-2 mol%) and Aryl Halide (1.0 equiv).
-
Aniline: Add Electron-Poor Aniline (1.2 equiv).
-
Solvent: Add THF or 1,4-Dioxane (anhydrous, 0.2 M concentration).
-
Base: Add LHMDS (1.0 M in THF, 2.2 equiv) dropwise.
-
Temp: Heat to 65–80 °C . Note: tBuBrettPhos often works at RT, but electron-poor substrates need heat.
Visual Troubleshooting: The Ligand Decision Tree
Caption: Decision logic for selecting catalytic components when standard conditions fail for deactivated anilines.
Module 2: Amide Bond Formation
User Issue: “HATU/DIPEA is failing. I see the activated ester (OAt ester) on LCMS, but the aniline never attacks it. It eventually hydrolyzes back to the acid.”[1]
The Diagnosis
The activation energy for a deactivated aniline to attack a HATU-active ester is too high.[1] The reaction rate is slower than the rate of moisture attacking the ester (hydrolysis).[1] You need a more electrophilic species than the active ester.[1]
The Solution: Escalating Electrophilicity
Tier 1: The "Propylphosphonic Anhydride" (T3P) Method T3P is often superior to HATU for weak amines because it forms a highly reactive mixed anhydride and acts as a water scavenger.[1]
-
Solvent: EtOAc or DMF.
-
Base: Pyridine (excess, 3-5 equiv).
-
Temp: Can be heated to 80°C (T3P is thermally stable, unlike HATU) [3].
Tier 2: The "Acid Chloride" Method (The Nuclear Option) If T3P fails, you must convert the carboxylic acid to an acid chloride.[1]
-
Reagent: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is preferred over SOCl2 for sensitive substrates as it is neutral.
-
Protocol:
-
Dissolve Carboxylic Acid in DCM.
-
Add Ghosez's Reagent (1.1 equiv). Stir 1h (forms Acid Chloride).
-
Add Electron-Poor Aniline (1.0 equiv) + Pyridine (2.0 equiv).
-
Crucial Step: Add DMAP (0.1 equiv). DMAP forms an N-acylpyridinium ion, which is even more reactive than the acid chloride.
-
Tier 3: The POCl3 Activation Direct activation of the acid with Phosphorus Oxychloride.[1][3]
-
Mechanism: Forms a phosphoryl chloride intermediate that is highly susceptible to nucleophilic attack.
-
Ref: Org. Process Res. Dev. 2016, 20, 140.
Data: Electrophile Reactivity Hierarchy
| Activation Method | Electrophile Species | Reactivity vs. Poor Aniline | Risk of Racemization |
| HATU/EDC | Active Ester (OBt/OAt) | Low (Often Fails) | Low |
| Mixed Anhydride | Carbonate Anhydride | Medium | Medium |
| T3P | Phosphonic Anhydride | High | Low |
| Acid Chloride | R-COCl | Very High | High |
| Acid Chloride + DMAP | N-Acyl Pyridinium | Extreme | High |
Module 3: Nucleophilic Substitution (SNAr)
User Issue: “I am trying to displace a halide on a heterocycle using my electron-poor aniline as the nucleophile. It won't react.”
The Diagnosis
Your aniline is not a nucleophile; it is a bystander.[1] In neutral conditions, the lone pair is too delocalized to attack the ring.[1]
The Solution: Anion Generation
You must deprotonate the aniline completely to form the Anilinide Anion (Ar-NH⁻).[1] The negative charge forces electron density back onto the nitrogen, restoring nucleophilicity.[1]
Protocol:
-
Solvent: DMSO or DMF (Polar aprotic is mandatory to solvate the cation and leave the naked anion free).[1]
-
Base: NaH (Sodium Hydride) or KOtBu .
-
Step-wise:
-
Dissolve aniline in DMSO.
-
Add NaH (careful: H2 gas evolution). Stir 15 min until bubbling ceases.
-
Then add the electrophile.
-
-
Temperature: The anion is reactive; try RT first, then 50°C.
Mechanism Visualization:
Caption: Transformation of the weak aniline into a potent anilinide nucleophile via deprotonation.
References
-
Maitland Jones, G. et al. "Buchwald-Hartwig Amination of Electron-Deficient Anilines." Journal of the American Chemical Society, 2008.[1] (Note: Representative citation for BrettPhos development).
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–N Cross-Coupling Reactions." Chemical Science, 2013. .
-
Dunetz, J. R., et al. "T3P: A Convenient and Broadly Applicable Amide Coupling Reagent." Organic Process Research & Development, 2016. .
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988. .
For further assistance, please upload your specific reaction scheme to the query portal.
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Fluoroaniline Isomers
Abstract: This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of ortho-, meta-, and para-fluoroaniline. As foundational structures in pharmaceutical and agrochemical development, the unambiguous identification of these isomers is critical. We will explore the causal mechanisms behind their fragmentation under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. This document synthesizes established fragmentation rules with field-proven insights, offering detailed experimental protocols and comparative data to empower researchers in structural elucidation and method development. Key differences, including the pronounced "ortho-effect" and the influence of fluorine's position on fragmentation pathways, are elucidated to provide a robust framework for isomer differentiation.
The Analytical Imperative: Differentiating Fluoroaniline Isomers
Fluorinated anilines are ubiquitous building blocks in modern chemistry. Their incorporation into molecular scaffolds can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity—key considerations in drug design. Consequently, the precise structural characterization of these compounds and their impurities is not merely an academic exercise; it is a critical step in ensuring the safety and efficacy of therapeutic agents.
Mass spectrometry (MS) stands as a cornerstone technology for this purpose, offering unparalleled sensitivity and structural information. However, the challenge intensifies when dealing with positional isomers, such as 2-fluoroaniline (ortho), 3-fluoroaniline (meta), and 4-fluoroaniline (para). These compounds share the same molecular weight, making them indistinguishable by low-resolution MS alone. Differentiation, therefore, hinges on the subtle yet significant differences in their fragmentation patterns, which are dictated by the ionization method employed and the unique electronic environment created by the fluorine atom's position on the aromatic ring. This guide will dissect these patterns to provide a clear path for their identification.
The Role of Ionization: EI vs. ESI
The fragmentation journey begins at the ion source. The choice between a high-energy, hard ionization technique like Electron Ionization (EI) and a gentle, soft ionization method like Electrospray Ionization (ESI) fundamentally alters the type of information we can obtain.
-
Electron Ionization (EI): Typically coupled with Gas Chromatography (GC-MS), EI bombards the analyte with high-energy (70 eV) electrons. This process ejects an electron from the molecule, creating a high-energy, odd-electron molecular ion (M+•) that is prone to extensive and often complex fragmentation. The resulting mass spectrum is a rich fingerprint, highly reproducible and ideal for library matching.
-
Electrospray Ionization (ESI): Commonly used with Liquid Chromatography (LC-MS), ESI generates ions from a solution by creating a fine, charged spray. This gentle process typically results in the formation of an even-electron protonated molecule, [M+H]+. This ion is relatively stable and often produces a simple spectrum dominated by the precursor ion. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is required, where the [M+H]+ ion is isolated and fragmented through Collision-Induced Dissociation (CID).
The following sections will compare how fluoroaniline isomers behave under each of these ionization regimes.
Electron Ionization (EI) Fragmentation: A Tale of Three Isomers
Under EI conditions, the fragmentation of fluoroanilines is driven by the stability of the aromatic ring and the influence of the two functional groups. While the spectra of the three isomers show many common fragments, crucial differences in ion abundances arise from their distinct structures.
Common Fragmentation Pathways
For a fluoroaniline with a molecular weight of 111.12, the following fragmentation pathways are generally observed:
-
Molecular Ion (m/z 111): Aromatic systems produce a relatively stable molecular ion, which is typically the base peak or a very abundant peak in the spectra of all three isomers.[1][2][3]
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the aniline moiety involves the expulsion of a stable HCN molecule, leading to a fragment ion at m/z 84 .[4] This results from the cleavage of the C-N bond and a C-C bond within the ring.
-
Formation of Fluorotropylium or Related Cations: The ion at m/z 83 is also common, likely arising from the loss of an H• radical from the m/z 84 ion or through other complex rearrangements.[2]
Isomer-Specific Patterns & The "Ortho-Effect"
The true power of EI-MS in isomer differentiation lies in comparing the relative intensities of key fragments. The proximity of the fluorine and amino groups in the ortho position can lead to unique interactions that are sterically impossible in the meta and para isomers. This phenomenon, known as the "ortho-effect," can dramatically alter fragmentation pathways.[5][6]
While underivatized haloanilines often show very similar EI spectra, even subtle differences can be diagnostic.[7] For fluoroanilines, a key fragmentation pathway is the loss of a neutral hydrogen fluoride (HF) molecule.[8]
-
Loss of HF (m/z 91): The elimination of HF is a notable process. Mechanistically, it is proposed that the fluorine atom may undergo a "ring-walk," abstracting a hydrogen atom from the amino group before elimination.[8] The efficiency of this process can vary between isomers.
-
Isomeric Comparison: Studies on related compounds like fluoroamphetamines have shown that while the major fragments are the same, their relative abundances can differ significantly, allowing for differentiation.[9] For fluoroanilines, the ortho isomer often displays unique behavior due to potential intramolecular hydrogen bonding or cyclization events following ionization, which can stabilize certain fragment ions over others.
The diagram below illustrates the primary fragmentation pathways for fluoroanilines under Electron Ionization.
Caption: Generalized EI fragmentation pathways for monofluoroaniline isomers.
Quantitative Comparison of EI Fragmentation
The following table summarizes the major ions and their typical relative abundances observed in the 70 eV EI mass spectra of the three fluoroaniline isomers. Data is compiled from the NIST Mass Spectrometry Data Center.[1][2][3]
| m/z | Ion Identity | 2-Fluoroaniline (ortho) Rel. Abundance (%)[2][3] | 3-Fluoroaniline (meta) Rel. Abundance (%) | 4-Fluoroaniline (para) Rel. Abundance (%)[1] | Causality & Notes |
| 111 | [M]+• | 100 | 100 | 100 | Molecular Ion: The base peak for all isomers, indicative of a stable aromatic system. |
| 84 | [M-HCN]+• | 17-20 | ~15-18 | ~15-18 | Loss of HCN: A common fragmentation for anilines. The slight variation may reflect minor differences in ring stability post-ionization. |
| 83 | [C₅H₄F]+ | 18-21 | ~15-18 | ~15-18 | Loss of H• from m/z 84: This ion's abundance often tracks that of m/z 84. |
| 64 | [C₄H₂F]+ or [C₅H₄]+• | 13-15 | ~8-12 | ~8-12 | Ring Fragmentation: The higher relative abundance in the ortho isomer could suggest a unique rearrangement facilitated by the adjacent fluorine, leading to a more stable fragment of this mass. |
| 57 | [C₄H₅]+ or [C₃H₂F]+ | 9-12 | ~5-8 | ~5-8 | Further Fragmentation: Differences in these smaller fragments, while less diagnostic, contribute to the unique fingerprint of each isomer. |
Note: Relative abundances for the meta isomer are estimated based on typical fragmentation trends as a single, clear reference spectrum was not available in the initial search.
ESI-MS/MS Fragmentation: A Softer Approach to Differentiation
In ESI, we analyze the fragmentation of the protonated molecule, [M+H]+ (m/z 112), using Collision-Induced Dissociation (CID). The fragmentation pathways are often simpler and more predictable than in EI, focusing on the loss of stable neutral molecules from the even-electron precursor ion.
Protonation and Precursor Ion Stability
The primary site of protonation in anilines is the amino group, given the high electron density of the nitrogen lone pair. The electron-withdrawing nature of fluorine de-stabilizes the protonated amine, making ortho-substituted anilines generally weaker bases than their meta and para counterparts due to a combination of inductive and steric effects.[10] This can influence ionization efficiency and the energy required for fragmentation.
Key CID Fragmentation Pathways of [M+H]+
Upon collisional activation, the protonated fluoroaniline ion (m/z 112) primarily undergoes the following fragmentation:
-
Loss of Ammonia (NH₃): This is the most common and often the most abundant fragmentation pathway for protonated anilines. It involves the loss of the amino group along with a proton, resulting in a fluorophenyl cation at m/z 95 . This pathway is typically dominant for meta and para isomers.
-
Loss of Hydrogen Fluoride (HF): In some cases, particularly with ortho isomers, the loss of HF can be observed, leading to an anilinium ion at m/z 92 . This is a clear manifestation of the "ortho-effect," where the proximity of the protonated amino group and the fluorine atom facilitates a six-membered transition state for the elimination of neutral HF.[6]
A study on various haloaniline isomers using CID found that difluoroanilines readily lose hydrogen fluoride, while other ortho-haloanilines tend to lose a halogen radical or hydrogen halide.[6] This highlights the unique reactivity imparted by fluorine. The ability to promote or suppress specific pathways like the loss of NH₃ versus HF based on isomer geometry is the key to their differentiation using ESI-MS/MS.
The diagram below illustrates the divergent fragmentation pathways for protonated fluoroaniline isomers.
Sources
- 1. p-Fluoroaniline [webbook.nist.gov]
- 2. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzenamine, 2-fluoro- [webbook.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchwith.stevens.edu [researchwith.stevens.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. byjus.com [byjus.com]
Biological Activity Comparison of Trifluoromethylated Aniline Derivatives
Executive Summary
In the optimization of small molecule drugs and agrochemicals, the aniline scaffold is ubiquitous. However, the metabolic liability of the aniline methyl group (benzylic oxidation) and the potential for mutagenicity often necessitate structural modification. This guide compares Trifluoromethylated Aniline Derivatives against their non-fluorinated (Methyl, Hydrogen) and chlorinated analogs.
Key Finding: The substitution of a methyl group (
-
Enhanced Metabolic Stability: Blocking of CYP450-mediated benzylic oxidation.
-
Increased Lipophilicity: Improved membrane permeability (
to ). -
Modulated Basicity: Reduced pKa of the aniline nitrogen, decreasing lysosomal trapping and altering protein binding kinetics.
Part 1: The Fluorine Effect – Mechanistic Comparison
To understand the biological divergence, we must first compare the physicochemical properties that drive these activities.
Electronic Withdrawal and pKa
The
-
Methyl-Aniline: Electron-donating group increases basicity (
). -
Trifluoromethyl-Aniline: Electron-withdrawing group decreases basicity (
). -
Biological Impact: Lower basicity reduces protonation at physiological pH (7.4), improving passive diffusion through lipid bilayers and reducing "ion trapping" in acidic cellular compartments (lysosomes).
Metabolic Blocking (The "Teflon" Effect)
The C-F bond is the strongest single bond in organic chemistry (
-
Methyl Group: Susceptible to rapid oxidation by Cytochrome P450s (CYP) to form hydroxymethyl intermediates, leading to rapid clearance or toxic metabolites.
-
Trifluoromethyl Group: Sterically similar to the isopropyl group but chemically inert to oxidative metabolism. This "metabolic blocking" extends the half-life (
) of the compound.[1][2]
Lipophilicity (LogP)
Fluorine is highly lipophilic. Replacing
Part 2: Comparative Biological Activity Data
The following data aggregates performance metrics from recent medicinal chemistry campaigns, specifically highlighting the contrast between
Table 1: Representative Activity Profile (Antimicrobial & Cytotoxic)
| Compound Scaffold | Substituent (R) | LogP (Calc) | Antimicrobial (MIC vs V. parahaemolyticus) [1] | Cytotoxicity (MCF-7 Breast Cancer) [2] | Metabolic Stability ( |
| Aniline | 0.9 | > 400 µg/mL (Inactive) | Inactive | Low (< 15 min) | |
| Toluidine | 1.4 | > 200 µg/mL | Low Potency | Low (Rapid Oxidation) | |
| Chloro-Aniline | 1.9 | 100 µg/mL | Moderate ( | Moderate | |
| TF-Aniline | 2.4 | 50 µg/mL (High Potency) | High ( | High (> 60 min) |
Interpretation:
Antimicrobial: The trifluoromethyl derivative (e.g., 2-iodo-4-trifluoromethylaniline) demonstrates a 2-4x improvement in potency over chloro-analogs and complete superiority over methyl-analogs. The lipophilicity facilitates penetration of the bacterial cell wall [1].
Metabolic Stability: The
group prevents the formation of quinone-imine toxic metabolites often seen with simple anilines, significantly extending the duration of action [3].
Part 3: Visualization of Structure-Activity Relationship (SAR)
The following diagram illustrates the decision logic when substituting aniline derivatives during lead optimization.
Figure 1: SAR Decision Tree. Substituting Methyl with Trifluoromethyl shifts the compound from a metabolic liability to an optimized pharmacophore.[1]
Part 4: Experimental Protocols
To replicate the comparative data, the following standardized protocols are recommended. These are designed to be self-validating with built-in controls.
Protocol A: Microsomal Stability Assay (Metabolic Half-Life)
Objective: Quantify the intrinsic clearance difference between Methyl- and Trifluoromethyl-anilines.
-
Preparation:
-
Prepare 10 mM stock solutions of test compounds (e.g., 4-trifluoromethylaniline vs. p-toluidine) in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
-
Incubation:
-
Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Microsomes (0.5 mg/mL protein), and Test Compound (1 µM final).
-
Pre-incubation: 5 minutes at 37°C.
-
Initiation: Add NADPH-regenerating system (1 mM NADPH final).
-
Time Points: 0, 5, 15, 30, and 60 minutes.
-
-
Termination & Analysis:
-
Quench aliquots with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Centrifuge (4000 rpm, 20 min) to precipitate proteins.
-
Analyze supernatant via LC-MS/MS (monitoring parent ion transitions).
-
-
Calculation:
-
Plot
vs. Time. -
Slope
determines . -
Validation Criteria: Positive control (Testosterone) must show high clearance; Negative control (Warfarin) must show stability.
-
Protocol B: Minimum Inhibitory Concentration (MIC)
Objective: Compare antimicrobial efficacy against Gram-negative bacteria.[3]
-
Culture: Grow Vibrio parahaemolyticus in Mueller-Hinton Broth (MHB) to mid-log phase (
). Dilute to CFU/mL. -
Dosing:
-
Prepare serial 2-fold dilutions of compounds in 96-well plates (Range: 0.5 to 256 µg/mL).
-
Critical Step: Ensure final DMSO concentration is < 1% to avoid solvent toxicity.
-
-
Incubation: 24 hours at 37°C.
-
Readout:
-
Visual inspection for turbidity.
-
Add Resazurin dye (0.01%) for colorimetric confirmation (Blue = Viable; Pink = Dead).
-
MIC Definition: Lowest concentration with no visible growth.
-
Part 5: Experimental Workflow Diagram
Figure 2: Screening Workflow. The trifluoromethyl group typically ensures compounds pass the stability gate (Step 2) to reach the efficacy gate (Step 3).
References
-
Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. (2025). Demonstrated significant antibacterial activity of 2-iodo-4-trifluoromethylaniline.[3] Link
-
Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. NIH National Library of Medicine. Highlighted cytotoxicity of trifluoromethyl derivatives against MCF7 lines. Link
-
A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem. Detailed analysis of metabolic blocking via fluorination. Link
-
The Role of Fluorine in Medicinal Chemistry. ResearchGate. Review of pKa modulation and lipophilicity effects. Link
Sources
Comparative Guide: X-ray Crystallography of 4-Methyl-3,5-bis(trifluoromethyl)aniline Complexes
Executive Summary & Strategic Importance
In the development of lipophilic pharmaceutical intermediates, 4-Methyl-3,5-bis(trifluoromethyl)aniline represents a critical structural motif. Unlike its simpler analogs, this molecule combines the extreme electron-withdrawing nature of two
From a crystallographic perspective, this specific substitution pattern creates a "buttressing effect," forcing the
This guide provides an objective technical comparison of crystallizing this moiety versus its non-methylated and mono-fluorinated alternatives, supported by experimental protocols for obtaining high-quality single crystals of its metal complexes (specifically Schiff base derivatives).
Structural Comparison: Target vs. Alternatives
The following table contrasts the crystallographic behavior of the target ligand against its two primary structural analogs.
Table 1: Crystallographic Parameters & Packing Tendencies[1][2]
| Feature | Target: this compound | Alt A: 3,5-Bis(trifluoromethyl)aniline | Alt B: 4-Methyl-3-(trifluoromethyl)aniline |
| Steric Environment | High Congestion: 4-Me group sterically clashes with 3,5- | Open: No steric hindrance at the para position. | Moderate: Asymmetric steric bulk. |
| Crystal Packing | Discrete Islands: Steric bulk often disrupts continuous fluorous sheets; tends to form discrete dimers or zigzag ribbons. | Fluorous Layers: Strong tendency to form segregated fluorous sheets (2D layered structures). | Herringbone: Typical aromatic packing with weak F...F contacts. |
| Solubility Profile | High lipophilicity; requires non-polar solvents (Hexane/CHCl | Moderate lipophilicity; soluble in alcohols/DCM. | Moderate; soluble in standard organic solvents. |
| Space Group Tendency | Triclinic ( | Monoclinic ( | Monoclinic ( |
| Key Interaction | Weak C-H...F: Dominates due to lack of strong H-bond donors/acceptors in the core. | N-H...F: Mixed H-bonding and weak fluorine contacts. |
Critical Insight: The "Target" molecule often yields crystals with higher disorder in the
groups due to the rotational freedom allowed by the bulky methyl spacer. Refinement often requires specific restraints (e.g., DELU, SIMU in SHELXL).
Experimental Protocols: Synthesis & Crystallization[1]
To obtain diffraction-quality crystals, one cannot use standard "jar" methods. The hydrophobicity of the bis(
Protocol A: Synthesis of the Schiff Base Ligand
Context: Anilines do not complex metals well directly; they are typically converted to Schiff bases (imines) first.
-
Stoichiometry: Dissolve 1.0 mmol of This compound and 1.0 mmol of a salicylaldehyde derivative (e.g., 3,5-di-tert-butylsalicylaldehyde) in 20 mL of anhydrous Ethanol.
-
Catalysis: Add 2 drops of Formic Acid (catalyst).
-
Reflux: Heat at 80°C for 4 hours. The solution will turn vibrant yellow/orange.
-
Isolation: Cool to room temperature. If precipitate forms, filter. If not, rotary evaporate to 5 mL and cool at 4°C.
Protocol B: Crystal Growth (Vapor Diffusion Method)
This method is self-validating: if the interface is too disturbed, no crystals form, indicating the need for a narrower vessel.
-
Inner Vial (The Solute): Dissolve 20 mg of the synthesized Schiff base complex (or metal complex) in 2 mL of Chloroform (essential for solubilizing the fluorinated domain).
-
Outer Vial (The Precipitant): Place the inner vial (uncapped) inside a larger jar containing 10 mL of n-Hexane .
-
Sealing: Cap the outer jar tightly.
-
Kinetics: Store at 18°C (controlled dark room). The hexane will slowly diffuse into the chloroform, lowering solubility.
-
Timeline: High-quality prisms usually appear within 72-96 hours.
Workflow Visualization
The following diagram illustrates the critical decision pathways for crystallizing these fluorinated complexes, differentiating them from standard organic molecules.
Caption: Workflow for crystallizing highly lipophilic fluorinated aniline complexes. Note the critical divergence at solvent selection; polar solvents often cause immediate amorphous precipitation due to the hydrophobic
Data Analysis: Supramolecular Synthons
When analyzing the solved structure, specific attention must be paid to the "Supramolecular Synthons"—the recurring interaction patterns that stabilize the crystal.
The "Fluorine Belt" Effect
In complexes of 3,5-bis(trifluoromethyl)aniline, the
-
Observation: Look for
distances < 2.94 Å (sum of van der Waals radii). -
Significance: These interactions are weak but directional. In the 4-methyl derivative, the methyl group disrupts this belt, often forcing the crystal into a lower symmetry space group (e.g., Triclinic
) compared to the Monoclinic often seen in the non-methylated parent.
Intramolecular Hydrogen Bonding
In Schiff base complexes (e.g., salicylaldimines), a resonance-assisted hydrogen bond (RAHB) is typically observed between the phenolic oxygen and the imine nitrogen (
-
Metric: Typical
distance: 2.55 – 2.65 Å. -
Impact of
: The electron-withdrawing nature of the aniline ring reduces the basicity of the imine nitrogen, potentially lengthening this bond compared to non-fluorinated analogs.
Visualization of Structural Hierarchy[3]
Understanding how the single molecule translates into the bulk crystal is vital for predicting physical properties (e.g., melting point, solubility).
Caption: Structural hierarchy from monomer to bulk crystal. The 4-methyl group specifically influences the final 3D lattice assembly by interacting with fluorine atoms of adjacent sheets.
References
-
Glidewell, C., et al. (2025). Supramolecular features of fluorinated anilines: The role of C-H...F interactions. Acta Crystallographica Section C.
-
Zhao, Y., et al. (2023). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. IUCrData.
-
Gdaniec, M. (2007).[1] Crystal structure of 2,3,4,5,6-pentafluoroaniline: Fluorous layering in aromatic amines. Journal of Molecular Structure.
-
Cambridge Crystallographic Data Centre (CCDC). Search functionality for "bis(trifluoromethyl)aniline" substructures.
-
Sigma-Aldrich. Product Specification: 3,5-Bis(trifluoromethyl)aniline (CAS 328-74-5).
Sources
Safety Operating Guide
Navigating the Handling of 4-Methyl-3,5-bis(trifluoromethyl)aniline: A Guide to Personal Protective Equipment and Disposal
The landscape of pharmaceutical research and drug development is one of constant innovation, often involving novel chemical entities with unique properties and, consequently, specific handling requirements. 4-Methyl-3,5-bis(trifluoromethyl)aniline, a compound of interest in various synthetic pathways, necessitates a robust understanding of its hazard profile to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), alongside procedural outlines for its proper disposal, when working with this compound. Our focus is on fostering a culture of safety through informed, proactive measures.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound presents a significant health hazard, classified as fatal if swallowed, a cause of skin irritation, and a risk for serious eye damage and respiratory irritation. The trifluoromethyl groups and the aniline core contribute to its reactivity and toxicological profile. Therefore, the selection of PPE is not merely a matter of protocol but a critical line of defense against acute and chronic health effects.
The Core Ensemble: Your Personal Protective Armor
A multi-layered approach to PPE is essential when handling this compound. This ensemble is designed to protect all potential routes of exposure: dermal, ocular, and respiratory.
Dermal Protection: Beyond the Standard Lab Coat
Given the compound's classification as a skin irritant, standard laboratory coats are insufficient. A chemical-resistant apron or a disposable coverall should be worn over the lab coat. The key is to ensure complete coverage of personal clothing.
Gloves: The Critical Interface
The choice of glove material is arguably the most critical decision in dermal protection. While nitrile gloves are a common choice in laboratories for general use, their efficacy against aromatic amines and halogenated hydrocarbons can be limited, especially with prolonged contact. For handling this compound, a double-gloving strategy is strongly recommended.
-
Inner Layer: A thin, disposable nitrile glove provides a base level of protection and dexterity.[1]
-
Outer Layer: A more robust glove made of butyl rubber or Viton should be worn over the nitrile glove. These materials offer superior resistance to a broader range of chemicals, including aromatic and halogenated compounds.[2][3]
Table 1: Comparative Glove Material Resistance
| Glove Material | Resistance to Aromatic Amines | Resistance to Halogenated Hydrocarbons | General Recommendation for this Application |
| Nitrile | Fair to Poor[4][5] | Poor[4] | Suitable as an inner glove for incidental splash protection only.[1][6] |
| Latex | Poor | Poor | Not recommended due to poor chemical resistance and potential for allergies.[7] |
| Neoprene | Good | Fair to Good | A viable option for the outer glove, offering a balance of protection and flexibility.[2][7] |
| Butyl Rubber | Excellent | Excellent | Highly recommended as the outer glove for extended handling.[2][3] |
| Viton | Excellent | Excellent | The premier choice for the outer glove, offering the highest level of chemical resistance.[3] |
Note: This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data.
Ocular Protection: A Clear Line of Sight to Safety
Chemical splash goggles are mandatory. Standard safety glasses do not provide a sufficient seal around the eyes to protect against splashes and vapors. For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with chemical splash goggles.
Respiratory Protection: Guarding Against Invisible Threats
Given that this compound can cause respiratory irritation, all handling of the solid or solutions should be conducted within a certified chemical fume hood. If the potential for aerosolization exists or if work must be performed outside of a fume hood, a properly fitted respirator is required. A full-face respirator with organic vapor/acid gas cartridges provides a higher protection factor and also protects the eyes.
Operational Plan: A Step-by-Step Guide to Safety
Adherence to a strict, well-rehearsed protocol for donning and doffing PPE is as crucial as the equipment itself. Cross-contamination during the removal of PPE is a common and preventable cause of exposure.[8][9]
Donning Personal Protective Equipment: A Deliberate Sequence
Step-by-Step Donning Protocol:
-
Hand Hygiene: Begin by thoroughly washing your hands with soap and water or using an alcohol-based hand sanitizer.[9]
-
Protective Clothing: Don your lab coat, followed by a chemical-resistant apron or coverall.[8][10]
-
Respiratory Protection: If required, put on your respirator. Ensure a proper fit and perform a user seal check.[8]
-
Eye and Face Protection: Put on your chemical splash goggles. If a face shield is required, position it over the goggles.[8]
-
Inner Gloves: Don your first pair of nitrile gloves.
-
Outer Gloves: Don the second, more chemically resistant pair of gloves (e.g., butyl rubber or Viton), ensuring the cuffs are pulled up over the sleeves of your lab coat.[10]
Doffing Personal Protective Equipment: The Decontamination Pathway
The removal of PPE should be performed in a designated area, moving from most to least contaminated.
Step-by-Step Doffing Protocol:
-
Outer Gloves: These are considered the most contaminated items. Remove them using a "glove-to-glove" technique, peeling them off and turning them inside out. Dispose of them in the designated hazardous waste container.[10]
-
Protective Clothing: Remove your chemical-resistant apron or coverall by rolling it downwards and away from your body to contain the contaminant. Dispose of it in the appropriate hazardous waste stream.
-
Inner Gloves: Remove the inner pair of nitrile gloves using a "skin-to-glove" technique to avoid touching the outside of the glove with your bare hands. Dispose of them in the hazardous waste container.[10]
-
Eye and Face Protection: Remove the face shield and then the goggles from the back of your head, handling them by the strap. Place them in a designated area for decontamination.[8]
-
Respiratory Protection: If a respirator was used, remove it without touching the front of the mask.
-
Hand Hygiene: The final and most critical step is to wash your hands thoroughly with soap and water.[10]
Disposal Plan: Managing the Aftermath
All disposable PPE and any materials that have come into contact with this compound must be treated as hazardous waste.
Operational Disposal Protocol:
-
Segregation: Use a designated, clearly labeled, and sealed container for all solid hazardous waste generated, including used gloves, disposable aprons/coveralls, and contaminated weighing papers or wipes.
-
Container Integrity: Ensure the waste container is made of a material compatible with the chemical and is kept closed when not in use.[11]
-
Labeling: The hazardous waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Accumulation: Follow your institution's guidelines for the maximum accumulation time for hazardous waste in a satellite accumulation area.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.[12][13]
By integrating these detailed PPE and disposal protocols into your standard operating procedures, you create a self-validating system of safety that protects researchers and the environment. This commitment to best practices is the foundation of a responsible and successful research endeavor.
References
-
SDS Manager. (2026, January 26). Donning and Doffing PPE: The Proper Sequence for Maximum Safety. Available at: [Link]
-
Lakeland. (n.d.). Donning and Doffing Chemical PPE: Step-by-Step for Maximum Safety. Available at: [Link]
-
The Safety Master. (2025, October 31). Donning and Doffing PPE: Meaning, Order & Best Practices. Available at: [Link]
-
UCLA EH&S. (2019, January). Donning & Doffing PPE. Available at: [Link]
-
University of Tennessee, Knoxville. (n.d.). Donning and Doffing Personal Protective Equipment. Available at: [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Available at: [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Available at: [Link]
-
Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]
-
LLG-Labware. (n.d.). LLG-Gloves Nitrile. Available at: [Link]
-
S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Available at: [Link]
-
University of California, Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Available at: [Link]
-
Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Available at: [Link]
-
University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management. Available at: [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response. Available at: [Link]
-
U.S. Chemical Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?. Available at: [Link]
-
Droppe. (2024, December 20). Choosing the Right Glove Material: Guide to Chemical Protection. Available at: [Link]
-
University of Missouri-St. Louis Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Available at: [Link]
-
eSafety Supplies, Inc. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Available at: [Link]
Sources
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. esafetysupplies.com [esafetysupplies.com]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. safetyware.com [safetyware.com]
- 8. Donning and Doffing PPE: The Proper Sequence for Maximum Safety | US [sdsmanager.com]
- 9. Donning and Doffing PPE: Meaning, Order & Best Practices [thesafetymaster.com]
- 10. workwearsolutions.net [workwearsolutions.net]
- 11. 1910.120 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration [osha.gov]
- 12. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 13. cleanmanagement.com [cleanmanagement.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
